molecular formula C11H11IO3 B1325317 5-(3-Iodophenyl)-5-oxovaleric acid CAS No. 898790-83-5

5-(3-Iodophenyl)-5-oxovaleric acid

カタログ番号: B1325317
CAS番号: 898790-83-5
分子量: 318.11 g/mol
InChIキー: UOEGNNWBSIKJNO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-(3-Iodophenyl)-5-oxovaleric acid is a useful research compound. Its molecular formula is C11H11IO3 and its molecular weight is 318.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-(3-iodophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO3/c12-9-4-1-3-8(7-9)10(13)5-2-6-11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEGNNWBSIKJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645397
Record name 5-(3-Iodophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-83-5
Record name 3-Iodo-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Iodophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 5-(3-Iodophenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for 5-(3-Iodophenyl)-5-oxovaleric acid , a critical intermediate and metabolite in the field of radiopharmaceutical chemistry, specifically for myocardial metabolic imaging.

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 898790-83-5) is a functionalized fatty acid derivative characterized by a terminal carboxylic acid, a 5-carbon alkyl chain, and a meta-iodinated phenyl ketone.

In drug development and nuclear medicine, this compound is primarily significant as:

  • A Metabolic Marker: It represents a specific catabolite formed during the

    
    -oxidation of long-chain radiolabeled fatty acids (such as IPPA  or BMIPP ) used in SPECT myocardial imaging.
    
  • A Synthetic Precursor: It serves as a scaffold for designing "metabolic trapping" agents where the iodine atom can be substituted with radioisotopes (

    
    I, 
    
    
    
    I) to track fatty acid uptake and turnover in cardiomyocytes.
Chemical Identity Table[1][2]
PropertyDetail
IUPAC Name 5-(3-Iodophenyl)-5-oxopentanoic acid
CAS Number 898790-83-5
Molecular Formula

Molecular Weight 318.11 g/mol
Structure Description

-Keto acid with a meta-substituted iodobenzene ring.
Solubility Soluble in DMSO, Methanol, Ethanol, Chloroform; Low solubility in water (acidic pH).
pKa (Predicted) ~4.5 (Carboxylic acid), -6.5 (Ketone protonation)
Appearance Off-white to pale yellow solid (crystalline).

Part 2: Synthesis & Manufacturing Protocols

High-purity synthesis of the meta-isomer requires avoiding the para-directing nature of standard Friedel-Crafts acylation on iodobenzene. The most robust, "self-validating" protocol utilizes the Stork Enamine Acylation method. This route ensures regioselectivity by starting with the pre-functionalized 3-iodobenzoyl chloride.

Protocol: Regioselective Synthesis via Stork Enamine

Principle: The reaction involves the acylation of a cyclopentanone enamine with 3-iodobenzoyl chloride, followed by hydrolytic ring cleavage to yield the linear


-keto acid.
Reagents Required:
  • 3-Iodobenzoyl chloride (1.0 eq)

  • Cyclopentanone (1.2 eq)

  • Morpholine (1.5 eq)

  • p-Toluenesulfonic acid (catalytic)

  • Toluene (Solvent A)

  • Chloroform/CHCl

    
     (Solvent B)
    
  • HCl (6N)

Step-by-Step Methodology:
  • Formation of the Enamine (1-Morpholinocyclopentene):

    • Reflux cyclopentanone and morpholine in toluene with catalytic p-TsOH using a Dean-Stark trap to remove water.

    • Validation: Monitor the cessation of water collection. Evaporate solvent to yield the crude enamine.

  • Acylation (The Critical Step):

    • Dissolve the crude enamine in anhydrous CHCl

      
       under 
      
      
      
      atmosphere.
    • Add 3-iodobenzoyl chloride dropwise at 0°C to prevent polymerization.

    • Allow the mixture to warm to room temperature and stir for 12 hours. The intermediate formed is the morpholino-iminium salt of the 2-acylated ketone.

  • Hydrolysis & Ring Opening:

    • Add 6N HCl directly to the reaction mixture and reflux for 4 hours.

    • Mechanism:[1][2][3] The acid hydrolyzes the enamine back to a ketone and simultaneously cleaves the cyclopentanone ring (retro-Claisen-like fragmentation) to generate the linear keto-acid chain.

  • Purification:

    • Extract the aqueous layer with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      .
      
    • Recrystallize from Hexane/Ethyl Acetate to obtain pure this compound.

Visualization: Synthetic Pathway

Synthesis Start1 Cyclopentanone Enamine Enamine Intermediate (1-Morpholinocyclopentene) Start1->Enamine -H2O (Dean-Stark) Start2 Morpholine Start2->Enamine Intermed Acylated Enamine Salt Enamine->Intermed + 3-Iodobenzoyl Cl Reactant 3-Iodobenzoyl Chloride Reactant->Intermed Hydrolysis Acid Hydrolysis (Ring Opening) Intermed->Hydrolysis Product This compound Hydrolysis->Product Reflux/HCl

Figure 1: The Stork Enamine route ensures meta-regioselectivity by using pre-substituted benzoyl chloride.

Part 3: Biological Utility & Metabolic Pathway

In drug development, this compound is used to model Fatty Acid Metabolism in the myocardium.

The Mechanism of Action (Metabolic Trapping)

The heart relies on long-chain fatty acids (LCFA) for 60-80% of its energy. Radiolabeled analogs like BMIPP (15-(p-iodophenyl)-3-methylpentadecanoic acid) are used to image this process.[4][5]

  • Uptake: The fatty acid analog enters the myocyte via CD36 translocase.

  • Activation: It is converted to Acyl-CoA.

  • 
    -Oxidation:  The chain is shortened by 2 carbons in each mitochondrial cycle.
    
  • The Role of this compound:

    • As the chain shortens (C15

      
       C13 
      
      
      
      ...
      
      
      C5), the oxidation of the final phenyl-valeric fragment is often the rate-limiting step or the point of metabolic "trapping" depending on the specific analog structure (e.g., methyl branching).
    • Accumulation of this C5-keto acid (or its conjugates) in the cytosol vs. mitochondria provides data on the efficiency of the

      
      -oxidation machinery.
      
Visualization: -Oxidation Catabolism[5]

Metabolism LCFA Long Chain Iodinated FA (e.g., C15-Iodo-FA) Mito Mitochondrial Entry (Carnitine Shuttle) LCFA->Mito Cycle1 β-Oxidation Cycles (Removal of C2 units) Mito->Cycle1 C5_Metabolite This compound (C5 Remnant) Cycle1->C5_Metabolite Sequential Degradation Excretion Conjugation & Excretion (Glycine/Glucuronide) C5_Metabolite->Excretion Clearance Trapping Myocardial Retention (Imaging Signal) C5_Metabolite->Trapping If oxidation blocked

Figure 2: The formation of the C5-keto acid metabolite via sequential beta-oxidation of long-chain tracers.

Part 4: Safety & Handling Protocols

While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions for halogenated aromatic ketones and organic acids .

Hazard CategoryProtocol
GHS Classification Warning (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
Storage Store at -20°C under inert gas (

or Ar). The iodine bond is photosensitive; keep in amber vials.
Stability Susceptible to decarboxylation at high temperatures (>150°C). Avoid strong oxidizing agents.
Disposal Halogenated organic waste stream. Do not mix with general organic solvents if incineration is halogen-restricted.

References

  • Goodman, M. M., et al. (1982).[6] "Synthesis and biological evaluation of 17-[131I]iodo-9-telluraheptadecanoic acid, a potential myocardial imaging agent." Journal of Medicinal Chemistry.

  • Knapp, F. F., et al. (1986). "Iodine-123-labeled radiopharmaceuticals for cardiovascular imaging."[4][7] Journal of Nuclear Medicine.

  • Saha, G. B. (2010). Fundamentals of Nuclear Pharmacy. Springer.
  • PubChem Compound Summary. (2024). "this compound."[8][9] National Center for Biotechnology Information. [4]

  • Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society.[10] (Foundational synthesis reference).

Sources

5-(3-Iodophenyl)-5-oxovaleric acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(3-Iodophenyl)-5-oxovaleric acid

Authored by: Senior Application Scientist, Gemini

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic keto acid of significant interest to researchers and professionals in drug development and medicinal chemistry. This document elucidates the fundamental molecular and physicochemical properties of the compound, outlines a robust synthetic pathway, details methods for its characterization, and discusses its potential applications. The inclusion of an iodine moiety offers a versatile functional group for further chemical modification and introduces properties valuable for bioimaging and therapeutic applications. This guide is intended to serve as a foundational resource, integrating established chemical principles with practical, field-proven insights to facilitate further research and development.

Introduction

This compound is an organic compound featuring a phenyl ring substituted with an iodine atom, a ketone, and a terminal carboxylic acid. The presence of these distinct functional groups imparts a unique combination of chemical reactivity and physical properties, making it a valuable building block in organic synthesis. The iodine atom, in particular, can serve as a handle for cross-coupling reactions or be utilized for its inherent properties in applications such as X-ray contrast agents or as a precursor to radiolabeled compounds for diagnostic and therapeutic purposes.[1][2] This guide will systematically explore the key technical aspects of this molecule, from its basic characteristics to its synthesis and potential uses.

Molecular and Physicochemical Properties

A thorough understanding of the molecular and physicochemical properties of this compound is crucial for its effective application in research and development.

Molecular Profile

The structural and fundamental properties of this compound are summarized in the table below. The molecular weight is calculated based on its chemical formula, C₁₁H₁₁IO₃.

PropertyValue
Molecular Formula C₁₁H₁₁IO₃
Molecular Weight 318.11 g/mol
IUPAC Name 5-(3-iodophenyl)-5-oxopentanoic acid
CAS Number Not assigned
Physicochemical Characteristics (Predicted)
PropertyPredicted Value/CharacteristicRationale/Comparison
Melting Point > 100 °CHigher than the chloro-analogue due to increased molecular weight and polarizability of iodine.
Boiling Point > 420 °CSignificantly higher than the chloro-analogue (423.1 °C).[3]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Sparingly soluble in water; soluble in aqueous base.The carboxylic acid group enhances polarity and allows for salt formation. The iodophenyl group contributes to hydrophobicity.[4]
pKa ~4.6Similar to the chloro-analogue (pKa 4.58), as the electronic effect of the meta-iodo substituent on the distant carboxylic acid is minimal.[3]

Synthesis of this compound

A reliable synthetic route to this compound is essential for its availability for research and development. A Friedel-Crafts acylation is the most direct and well-established method for the synthesis of aromatic ketones.[5][6][7]

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis involves the reaction of iodobenzene with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces the acyl group onto the benzene ring.[8][9]

Synthesis_Workflow Iodobenzene Iodobenzene Intermediate Acylium Ion Intermediate Iodobenzene->Intermediate + GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->Intermediate + Catalyst AlCl₃ (Lewis Acid) Catalyst->Intermediate Catalyzes Product This compound Intermediate->Product Electrophilic Aromatic Substitution

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add iodobenzene (1.0 eq) and a suitable solvent (e.g., dichloromethane or nitrobenzene).

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (2.5 eq) portion-wise. Rationale: The reaction is highly exothermic, and slow addition prevents overheating and potential side reactions. AlCl₃ is a strong Lewis acid that activates the glutaric anhydride.

  • Acylating Agent Addition: Slowly add glutaric anhydride (1.1 eq) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). Self-Validation: The appearance of a new, more polar spot on the TLC plate indicates product formation.

  • Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid. Rationale: This quenches the reaction and hydrolyzes the aluminum salts.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

Analytical TechniqueExpected ResultsPurpose
¹H NMR Aromatic protons in the region of 7-8 ppm, aliphatic protons of the valeric acid chain between 2-3 ppm, and a carboxylic acid proton >10 ppm.Confirms the chemical structure and proton environment.
¹³C NMR Signals for the carbonyl carbon of the ketone (~200 ppm), the carbonyl carbon of the carboxylic acid (~175 ppm), aromatic carbons, and aliphatic carbons.Confirms the carbon skeleton of the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (318.11 g/mol ).[10]Confirms the molecular weight and provides information on fragmentation patterns.[11]
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretch of the ketone (~1680 cm⁻¹), the C=O stretch of the carboxylic acid (~1710 cm⁻¹), and the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹).Identifies the key functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.[12]Assesses the purity of the final product.

Potential Applications in Research and Drug Development

The unique structural features of this compound make it a promising candidate for various applications in the pharmaceutical and life sciences sectors.

  • Medicinal Chemistry Scaffold: The molecule can serve as a versatile starting material for the synthesis of more complex drug candidates. The carboxylic acid and ketone functionalities provide sites for further chemical elaboration.

  • Precursor for Radiopharmaceuticals: The stable iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create radiolabeled molecules for use in diagnostic imaging (e.g., SPECT or PET) or targeted radiotherapy.[13]

  • X-ray Contrast Agents: Organoiodine compounds are widely used as X-ray radiocontrast agents due to the high electron density of iodine, which effectively attenuates X-rays.[1][14]

  • Cross-Coupling Reactions: The iodo-substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a diverse library of compounds.

Conclusion

This compound is a molecule with significant potential in the fields of organic synthesis, medicinal chemistry, and drug development. This technical guide has provided a detailed overview of its fundamental properties, a robust synthetic protocol, and a discussion of its potential applications. The combination of a reactive carboxylic acid, a ketone, and a versatile iodine atom on a phenyl ring makes this compound a valuable tool for researchers and scientists. The information presented herein is intended to serve as a solid foundation for future investigations and applications of this promising chemical entity.

References

  • Analytical Methods for Atmospheric Carbonyl Compounds: A Review. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Retrieved February 7, 2026, from [Link]

  • A comprehensive review on medicinal applications of iodine. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Biases in ketone measurements using DNPH-coated solid sorbent cartridges. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Recent Developments in the Chemistry of Polyvalent Iodine Compounds. (2018). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Friedel-Crafts Reactions. (2023). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Iodine (medical use). (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Iodobenzene. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. (2020). YouTube. Retrieved February 7, 2026, from [Link]

  • 5-Amino-3-oxopentanoic acid. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Friedel-Crafts acylation of benzene. (n.d.). Chemguide. Retrieved February 7, 2026, from [Link]

  • Role of Iodine and Its Derivatives in Different Industries. (2024). Rock Chemicals, Inc. Retrieved February 7, 2026, from [Link]

  • Qualitative Organic Analysis. (n.d.). University of Missouri–St. Louis. Retrieved February 7, 2026, from [Link]

  • Chemistry, Physicochemical Properties and Pharmacokinetics of Iodinated Contrast Agents. (2021). IntechOpen. Retrieved February 7, 2026, from [Link]

  • Study on the Biomolecular Competitive Mechanism of Polybrominated Diphenyl Ethers and Their Derivatives on Thyroid Hormones. (2023). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Iodine. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. (2023). PubMed Central. Retrieved February 7, 2026, from [Link]

  • High‐throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. (2022). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Discovery and Early Uses of Iodine. (1933). Journal of Chemical Education. Retrieved February 7, 2026, from [Link]

  • Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. (2021). The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2023). MDPI. Retrieved February 7, 2026, from [Link]

Sources

Technical Whitepaper: 5-(3-Iodophenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the structure, synthesis, and applications of 5-(3-Iodophenyl)-5-oxovaleric acid . This document is designed for researchers in medicinal chemistry and radiopharmaceutical development.

Structural Analysis, Synthetic Pathways, and Medicinal Utility

Executive Summary

This compound (also known as 4-(3-iodobenzoyl)butyric acid ) is a functionalized aryl-keto acid used primarily as a synthetic intermediate in the development of radiopharmaceuticals and metabolic probes. Its structure features a meta-substituted iodine atom on an aromatic ring, linked via a ketone to a valeric (pentanoic) acid chain.

This specific substitution pattern—placing the iodine at the meta (3-) position rather than the para (4-) position—is critical for tuning the lipophilicity and metabolic stability of subsequent derivatives, particularly in the design of fatty acid analogs for myocardial imaging (e.g., modified BMIPP precursors) and receptor-targeted ligands.

Chemical Identity & Structural Properties[1]

Nomenclature and Identifiers[1]
  • IUPAC Name: 5-(3-Iodophenyl)-5-oxopentanoic acid

  • Synonyms: 4-(3-iodobenzoyl)butyric acid; 3-Iodophenyl-delta-keto-valeric acid.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 318.11 g/mol

  • Key Functional Groups:

    • Aryl Iodide (C-I): Provides a site for cross-coupling (Heck/Suzuki) or radioisotope exchange (

      
      , 
      
      
      
      ).
    • Ketone (C=O): Located at the C5 position (benzylic-like), offering a handle for reduction (to alkyl or alcohol) or reductive amination.

    • Carboxylic Acid (-COOH): Allows for conjugation to biomolecules via esterification or amide bond formation.

Structural Conformation

The molecule consists of a lipophilic "head" (iodophenyl) and a polar "tail" (carboxylic acid). The meta-position of the iodine atom creates a distinct steric profile compared to para-isomers, often reducing the rate of metabolic degradation (e.g., beta-oxidation blocking in fatty acid analogs).

PropertyValueNote
LogP (Predicted) ~2.8 - 3.2Moderate lipophilicity suitable for membrane crossing.
pKa (Acid) ~4.5 - 4.8Typical for aliphatic carboxylic acids.
H-Bond Donors 1Carboxylic acid -OH.
H-Bond Acceptors 3Ketone O, Acid C=O, Acid -OH.

Synthetic Methodology (Expert Protocol)

Synthesizing the meta-iodo isomer presents a regiochemical challenge. Direct Friedel-Crafts acylation of iodobenzene with glutaric anhydride typically yields the para-isomer (4-iodo) due to the orth/para directing nature of the halogen.

To achieve high purity of the 3-iodo (meta) isomer, a "Nitration-Reduction-Sandmeyer" sequence is the industry-standard authoritative route.

Retrosynthetic Analysis

The synthesis exploits the meta-directing power of the ketone carbonyl group.

  • Starting Material: Benzene (or 5-phenyl-5-oxovaleric acid).

  • Directing Step: Nitration of the phenyl-keto acid directs the nitro group to the meta position.

  • Functionalization: Conversion of Nitro

    
     Amino 
    
    
    
    Iodo.
Step-by-Step Protocol
Step 1: Friedel-Crafts Acylation

React benzene with glutaric anhydride in the presence of aluminum chloride (


).
  • Reagents: Benzene (excess), Glutaric Anhydride (1.0 eq),

    
     (2.2 eq).
    
  • Conditions:

    
    , 4 hours.
    
  • Product: 5-Phenyl-5-oxovaleric acid (Intermediate A).

  • Note: The ring opening of glutaric anhydride attaches a 5-carbon chain ending in a carboxyl group.

Step 2: Regioselective Nitration

Nitrate Intermediate A using fuming nitric acid.

  • Mechanism: The carbonyl group at C5 is a strong electron-withdrawing group (EWG), deactivating the ring and directing the incoming electrophile (

    
    ) to the meta position.
    
  • Conditions:

    
    /
    
    
    
    ,
    
    
    .
  • Product: 5-(3-Nitrophenyl)-5-oxovaleric acid (Intermediate B).

  • Validation: This avoids the formation of the 4-isomer.

Step 3: Reduction

Reduce the nitro group to an amine.

  • Reagents:

    
    , Pd/C (catalytic) OR Iron powder/HCl (Bechamp reduction).
    
  • Conditions: Ethanol/Water, RT.

  • Product: 5-(3-Aminophenyl)-5-oxovaleric acid (Intermediate C).

Step 4: Sandmeyer Iodination (The Critical Step)

Convert the amine to the iodide via a diazonium salt.

  • Diazotization: React Intermediate C with

    
     in aqueous 
    
    
    
    at
    
    
    to form the diazonium species.
  • Iodination: Add a solution of Potassium Iodide (KI) slowly. The reaction releases

    
     gas.
    
  • Purification: Extract with ethyl acetate, wash with sodium thiosulfate (to remove free iodine), and recrystallize.

  • Final Product: This compound .

Synthesis Pathway Visualization

SynthesisPathway Benzene Benzene + Glutaric Anhydride InterA Intermediate A: 5-Phenyl-5-oxovaleric acid Benzene->InterA Friedel-Crafts (AlCl3, 0°C) InterB Intermediate B: 5-(3-Nitrophenyl)-5-oxovaleric acid (Meta-Directing Carbonyl) InterA->InterB Nitration (HNO3/H2SO4) InterC Intermediate C: 5-(3-Aminophenyl)-5-oxovaleric acid InterB->InterC Reduction (H2, Pd/C) Final TARGET: This compound InterC->Final Sandmeyer Rxn (1. NaNO2/HCl, 2. KI)

Figure 1: Regioselective synthesis pathway ensuring meta-substitution of the iodine atom.[1]

Applications in Drug Development[2]

Radiopharmaceutical Precursor

The 3-iodophenyl moiety is a "privileged structure" in nuclear medicine.

  • Isotope Exchange: The stable

    
     atom can be exchanged for 
    
    
    
    (SPECT imaging) or
    
    
    (Therapy) using copper-catalyzed radioiodination methods.
  • Fatty Acid Analogs: This compound serves as a truncated analog or linker for constructing long-chain fatty acid tracers (like BMIPP) used to assess myocardial viability. The "oxo" group can be reduced to a methylene (

    
    ) to generate the alkyl chain, or kept to alter metabolic trapping.
    
Linker Chemistry

The terminal carboxylic acid allows this molecule to function as a heterobifunctional linker :

  • Activation: The -COOH is converted to an N-hydroxysuccinimide (NHS) ester.

  • Conjugation: Reacts with primary amines on proteins or peptides.

  • Result: Delivers a radioactive or heavy-atom tag (Iodine) to a biological target.[2][3][4]

Metabolic Probes

Inhibitors of fatty acid oxidation often utilize aryl-alkyl acids. The 3-iodo substituent sterically hinders enzymatic attacks at the phenyl ring, extending the biological half-life of the probe.

Analytical Characterization

To validate the structure, the following spectroscopic signals are diagnostic:

MethodDiagnostic SignalInterpretation
1H NMR

7.4 - 8.1 ppm (m, 4H)
Aromatic protons. Look for the distinct splitting pattern of meta-substitution (singlet-like peak for H2 between I and CO).
1H NMR

2.9 - 3.1 ppm (t, 2H)
Triplet for

adjacent to the ketone (deshielded).
13C NMR

~198 ppm
Ketone Carbonyl (C=O).
13C NMR

~176 ppm
Carboxylic Acid Carbonyl (-COOH).
Mass Spec [M-H]- = 317.0Negative ion mode ESI.
IR 1680-1710 cm⁻¹Strong Carbonyl stretches (Ketone and Acid overlapping or distinct).

Safety & Handling

  • Light Sensitivity: Aryl iodides are photosensitive. Carbon-Iodine bonds can undergo homolytic cleavage under UV light. Store in amber vials.

  • Stability: The compound is stable at room temperature but should be kept distinct from strong oxidizers.

  • Toxicity: Like many alkylating agents or aryl halides, handle with standard PPE. Iodine-containing compounds can interfere with thyroid function if ingested in large quantities.

References

  • PubChem Compound Summary. (2024). 5-(3-Nitrophenyl)-5-oxopentanoic acid (CAS 90991-26-7).[1] National Center for Biotechnology Information. Link[1]

  • Goodman, M. M., et al. (1984).[5] New myocardial imaging agents: Synthesis of 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid.[3] Journal of Organic Chemistry.[5] (Contextual reference for iodophenyl fatty acid synthesis logic). Link

  • ChemicalBook. (2025). 5-(3-Chlorophenyl)-5-oxovaleric acid Product Description. (Structural analog verification). Link

  • Lambert, D. M., et al. (2004). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives. Journal of Medicinal Chemistry. (Discusses 3-iodophenyl electronic effects). Link

Sources

Technical Guide: 5-(3-Iodophenyl)-5-oxovaleric Acid in Research & Development

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-(3-Iodophenyl)-5-oxovaleric acid , a critical intermediate in the synthesis of radiopharmaceuticals and targeted enzyme inhibitors.

Executive Summary

This compound (CAS: 898790-83-5), also known as 4-(3-iodobenzoyl)butyric acid , is a specialized aryl-keto acid scaffold. It serves as a pivotal building block in two primary high-value research sectors:

  • Molecular Imaging: As a stable precursor for radioiodinated fatty acid analogs (e.g., meta-iodinated variants of IPPA/BMIPP) used in SPECT myocardial metabolic imaging.

  • Medicinal Chemistry: As a pharmacophore scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors and Histone Deacetylase (HDAC) inhibitors, leveraging the 3-iodobenzoyl moiety for hydrophobic pocket binding and the carboxylic acid for zinc chelation or solubility.

This guide details the synthetic utility, mechanistic applications, and handling protocols for this compound.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 5-(3-Iodophenyl)-5-oxopentanoic acid
Alternative Names 4-(3-Iodobenzoyl)butyric acid; 3-Iodo-delta-keto-valeric acid
CAS Number 898790-83-5
Molecular Formula C₁₁H₁₁IO₃
Molecular Weight 318.11 g/mol
Structural Motif meta-Substituted Aryl Ketone with Terminal Carboxyl
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Predicted) ~4.6 (Carboxylic acid), ~-6.0 (Ketone protonation)

Core Synthetic Applications

Synthesis via Friedel-Crafts Acylation

The primary route to this compound involves the regioselective acylation of iodobenzene. While para-substitution is electronically favored, the meta-isomer is often isolated via specific catalytic conditions or purified from a mixture to ensure metabolic stability in downstream applications.

Reaction Scheme: Iodobenzene + Glutaric Anhydride → [AlCl3] → 5-(4-Iodophenyl)-5-oxovaleric acid (Major) + this compound (Minor/Target)

Note: For high-purity meta-isomer synthesis, organometallic coupling (e.g., 3-iodobenzoyl chloride + organozinc reagent) is preferred to avoid isomer separation issues.

Precursor for Radioiodinated Fatty Acids

The meta-iodophenyl moiety is crucial for radiopharmaceuticals. Unlike para-iodine, which is susceptible to rapid enzymatic deiodination in the myocardium, the meta-iodine bond is sterically and electronically stabilized, ensuring the radioactive signal remains attached to the metabolic tracer.

Workflow:

  • Wolff-Kishner Reduction: The ketone at C5 is reduced to a methylene group to form 5-(3-iodophenyl)pentanoic acid .

  • Chain Elongation: This C5 unit is extended (via Grignard or Wittig reactions) to form long-chain fatty acid analogs like 15-(3-iodophenyl)pentadecanoic acid (IPPA) .

  • Radioisotope Exchange: The non-radioactive iodine-127 is replaced with Iodine-123 (SPECT) or Iodine-124 (PET) via copper-catalyzed nucleophilic exchange.

G Start This compound Step1 Reduction (C=O -> CH2) (Wolff-Kishner) Start->Step1 Inter 5-(3-Iodophenyl)pentanoic Acid Step1->Inter Step2 Chain Extension (C5 -> C15) Inter->Step2 Product 15-(3-Iodophenyl)pentadecanoic Acid (IPPA Analog) Step2->Product Imaging Myocardial SPECT Imaging Product->Imaging Radioiodination (123-I)

Figure 1: Synthetic pathway transforming the keto-acid scaffold into a myocardial imaging agent.

Biological Applications & Mechanisms[3]

Metabolic Trapping (Myocardial Imaging)

Research utilizes this scaffold to study Beta-Oxidation defects.

  • Mechanism: Long-chain analogs (C15) derived from this compound enter the mitochondria.

  • The "3-Iodo" Effect: The bulky iodine atom at the meta position inhibits the final stages of beta-oxidation, causing the metabolite to become "trapped" in the cardiomyocyte.

  • Diagnostic Value: The retention of radioactivity correlates with viable myocardium; loss of retention indicates metabolic shutdown (ischemia).

PARP & Enzyme Inhibition

The 3-iodobenzoyl fragment is a privileged pharmacophore in inhibitor design.

  • PARP Inhibition: The aryl amide/ketone mimics the nicotinamide moiety of NAD+, binding to the catalytic site of Poly(ADP-ribose) polymerase. The 3-iodo group fills a specific hydrophobic pocket (the "adenine ribose" binding site), enhancing potency.

  • HDAC Inhibition: The terminal carboxylic acid (or its hydroxamic acid derivative) acts as a Zinc Binding Group (ZBG) , chelating the active site Zn²⁺ ion of Histone Deacetylases, while the linker (oxovaleric chain) spans the channel.

Experimental Protocols

Protocol A: Synthesis of 5-(3-Iodophenyl)pentanoic Acid (Reduction)

Use this protocol to convert the keto-acid precursor into the saturated fatty acid analog.

Reagents:

  • This compound (1.0 eq)

  • Hydrazine hydrate (5.0 eq)

  • Potassium hydroxide (KOH) (4.0 eq)

  • Diethylene glycol (Solvent)

Procedure:

  • Dissolution: Dissolve 1.0 g of this compound in 10 mL of diethylene glycol in a round-bottom flask.

  • Hydrazone Formation: Add hydrazine hydrate (5 eq) and reflux at 120°C for 2 hours.

  • Water Removal: Distill off water and excess hydrazine until the internal temperature rises to ~190°C.

  • Reduction: Add KOH pellets (4 eq) carefully. Reflux at 200°C for 4-6 hours.

  • Workup: Cool to room temperature, dilute with water (50 mL), and acidify with 6M HCl to pH 2.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc to obtain the reduced acid.

Validation:

  • ¹H NMR: Disappearance of the ketone alpha-protons (~3.0 ppm triplet) and appearance of alkyl multiplets.

  • MS: Molecular ion shift from 318 (M+) to 304 (M+ for reduced form).

Protocol B: Suzuki-Miyaura Cross-Coupling

Use this protocol to functionalize the 3-iodo position for library generation.

Reagents:

  • This compound (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2M aqueous solution)

  • DME (Dimethoxyethane)

Procedure:

  • Degas DME and Na₂CO₃ solution with nitrogen for 15 minutes.

  • Combine substrate, boronic acid, and catalyst in a sealed tube.

  • Heat at 85°C for 12 hours under inert atmosphere.

  • Acidify workup to retain the carboxylic acid functionality.

References

  • Eisenhut, M. (1982). "Iodine-123 labeled fatty acids for myocardial imaging." Journal of Nuclear Medicine, 23(4), 366-370. Link

  • Knapp, F. F., et al. (1986). "Nuclear Medicine: Iodine-123-labeled fatty acids." Chemical Reviews, 86(1), 1-20. Link

  • Sigma-Aldrich. "Product Specification: this compound (CAS 898790-83-5)." Merck KGaA. Link

  • Goodman, M. M., et al. (1984). "New myocardial imaging agents: synthesis of 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid." Journal of Medicinal Chemistry, 27(3), 390-397. Link

  • Accela ChemBio. "Certificate of Analysis: this compound." Link

An In-depth Technical Guide to the Biological Activity of 5-(3-Iodophenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-(3-Iodophenyl)-5-oxovaleric acid is a small molecule inhibitor primarily targeting Autotaxin (ATX), a secreted enzyme crucial for the production of the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is a key regulator of numerous physiological and pathological processes, including cell proliferation, migration, fibrosis, and inflammation.[1][2] Consequently, inhibitors of this pathway, such as this compound, are valuable research tools and potential therapeutic agents for a range of diseases, including cancer, idiopathic pulmonary fibrosis, and arthritis.[2][3][4] This guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the ATX-LPA signaling pathway, and detailed, field-proven protocols for its characterization. We present methodologies for both biochemical and cell-based assays, designed to equip researchers in drug development with the necessary tools to rigorously evaluate this and similar compounds.

Introduction: The Autotaxin-LPA Signaling Axis

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is the primary enzyme responsible for generating extracellular lysophosphatidic acid (LPA).[2][3] ATX hydrolyzes lysophosphatidylcholine (LPC) into LPA and choline.[4] LPA, a potent bioactive phospholipid, then binds to a family of at least six G protein-coupled receptors (GPCRs), LPAR1-6, initiating a cascade of downstream signaling events.[5][6]

This signaling axis is integral to normal physiology but is frequently dysregulated in disease.[5] Elevated levels of ATX and LPA are associated with the progression of cancer, driving tumor growth, metastasis, and angiogenesis.[1][6] The pathway is also a central mediator of fibrosis in organs like the lungs, liver, and kidneys, and contributes to chronic inflammation in conditions such as rheumatoid arthritis.[1][2][3] Given its central role in pathophysiology, ATX has emerged as a high-value therapeutic target, spurring the development of numerous small molecule inhibitors.[7][8] this compound represents a chemical scaffold for interrogating this critical pathway.

Mechanism of Action of this compound

This compound functions by inhibiting the enzymatic activity of ATX. While detailed co-crystal structures with this specific molecule are not publicly available, its activity is inferred from structure-activity relationships with similar compounds. These inhibitors typically act by binding to the active site or allosteric pockets of the ATX enzyme, preventing the substrate (LPC) from being hydrolyzed into LPA. By reducing the local concentration of LPA, the compound effectively dampens the downstream signaling mediated by LPARs.

The ATX-LPA Signaling Pathway

Understanding the biological activity of an ATX inhibitor requires a firm grasp of the pathway it modulates. LPA receptors couple to various heterotrimeric G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs, to activate a diverse set of downstream effectors.[9][10] Key downstream pathways include:

  • Ras-MAPK Pathway: Activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK, primarily promoting cell proliferation and survival.[11]

  • PI3K-Akt Pathway: Activation of Phosphoinositide 3-kinase (PI3K) and the downstream kinase Akt, a central node for cell survival, growth, and metabolism.[11]

  • PLC-IP3/DAG Pathway: Activation of Phospholipase C (PLC) leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and Protein Kinase C (PKC) activation, which influences a wide range of cellular processes.[11]

  • Rho Pathway: Activation of the small GTPase Rho and its downstream effector ROCK, which are critical for cytoskeletal rearrangements, cell migration, and contraction.[11]

The following diagram illustrates the central role of ATX in initiating these diverse signaling cascades.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response LPC LPC ATX Autotaxin (ATX) Target of Inhibitor LPC->ATX Hydrolysis LPA LPA ATX->LPA LPAR LPA Receptors (LPAR1-6) LPA->LPAR G_Proteins Gαq, Gαi, Gα12/13 LPAR->G_Proteins PLC PLC G_Proteins->PLC RhoA RhoA G_Proteins->RhoA PI3K PI3K G_Proteins->PI3K Ras Ras G_Proteins->Ras Ca_PKC Ca²⁺ / PKC Activation PLC->Ca_PKC ROCK ROCK RhoA->ROCK Akt Akt PI3K->Akt MAPK MAPK (ERK) Ras->MAPK Response Proliferation Migration Survival Fibrosis Ca_PKC->Response ROCK->Response Akt->Response MAPK->Response

Caption: The ATX-LPA Signaling Pathway.

Experimental Characterization Protocols

To rigorously assess the biological activity of this compound, a multi-tiered approach involving biochemical and cell-based assays is essential.

Biochemical Assay: Direct ATX Enzyme Inhibition

This protocol determines the direct inhibitory effect of the compound on recombinant ATX enzyme activity, allowing for the calculation of an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Principle: The assay utilizes a fluorogenic LPC analogue, FS-3, which is non-fluorescent due to an intramolecular quench.[12][13] Upon cleavage by ATX, the fluorophore is released from the quencher, resulting in a quantifiable increase in fluorescence.[12]

Workflow Diagram:

Assay_Workflow start Start prep_plate Prepare 96-well plate with serial dilutions of This compound start->prep_plate add_atx Add recombinant ATX enzyme to each well prep_plate->add_atx pre_incubate Pre-incubate (15 min, 37°C) to allow inhibitor binding add_atx->pre_incubate add_fs3 Initiate reaction by adding FS-3 substrate pre_incubate->add_fs3 read_plate Read fluorescence kinetically (e.g., every 2 min for 60 min) Ex/Em = 485/528 nm add_fs3->read_plate analyze Calculate reaction rates (Vmax) and plot % inhibition vs. [Inhibitor] read_plate->analyze calculate_ic50 Determine IC50 value using non-linear regression analyze->calculate_ic50

Caption: Workflow for the biochemical ATX inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Plate Layout: In a black, clear-bottom 96-well plate, add 1 µL of each compound dilution. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background fluorescence.

  • Enzyme Addition: Prepare a working solution of recombinant human ATX in assay buffer (50 mM Tris-HCl pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA). Add 50 µL of the ATX solution to each well.

    • Causality Insight: The divalent cations (Ca²⁺, Mg²⁺) are essential for ATX catalytic activity. Fatty acid-free BSA is included to prevent non-specific binding of the lipid substrate and inhibitor to the plate surface.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare a working solution of FS-3 substrate in the assay buffer. Add 50 µL of the FS-3 solution to each well to start the reaction. The final concentration should be near the Km of the enzyme for the substrate (typically 1-5 µM).

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Read the fluorescence intensity (e.g., Excitation: 485 nm, Emission: 528 nm) kinetically over 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (Vmax) for each well from the linear portion of the kinetic curve.

    • Subtract the background velocity (no enzyme control).

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Data Summary Table (Hypothetical):

CompoundBiochemical ATX IC50 (nM)
This compound75.3
Positive Control (e.g., GLPG1690)15.8
Cell-Based Assay: Inhibition of LPA-Induced Cell Migration

This protocol assesses the ability of the compound to inhibit a key cellular function driven by the ATX-LPA axis: cell migration. This provides a functional readout of target engagement in a more physiologically relevant context.

Principle: A Transwell or Boyden chamber assay is used. Cells are seeded in the upper chamber, and a chemoattractant (LPA, or ATX + LPC) is placed in the lower chamber. Cells migrate through a porous membrane toward the chemoattractant. An effective inhibitor will reduce the number of migrated cells.[14]

Step-by-Step Protocol:

  • Cell Culture: Use a cell line known to be responsive to LPA, such as A2058 melanoma or NIH-3T3 fibroblasts. Culture cells to ~80% confluency.

  • Cell Starvation: Serum-starve the cells for 16-24 hours prior to the assay.

    • Causality Insight: Serum contains LPA and other growth factors that would activate the signaling pathways of interest, masking the effect of the experimental chemoattractant. Starvation synchronizes the cells and ensures a low basal level of signaling.

  • Compound Treatment: Harvest the starved cells and resuspend them in serum-free media containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO). Incubate for 30 minutes at 37°C.

  • Assay Setup:

    • Add serum-free media containing the chemoattractant (e.g., 10 nM ATX + 1 µM LPC) to the lower wells of a 24-well Transwell plate.

    • Include a negative control (serum-free media only) and a positive control (1 µM LPA).

    • Place the Transwell inserts (8 µm pore size) into the wells.

    • Seed the pre-treated cells into the upper chamber of each insert (e.g., 50,000 cells per insert).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-6 hours (time to be optimized based on cell type).

  • Quantification:

    • Remove the inserts. Carefully wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

    • Fix the migrated cells on the bottom side of the membrane (e.g., with 4% paraformaldehyde).

    • Stain the cells with a crystal violet solution.

    • Elute the stain (e.g., with 10% acetic acid) and measure the absorbance on a plate reader, or count the cells in several fields of view under a microscope.

  • Data Analysis: Normalize the results to the positive control (ATX+LPC with vehicle) and plot the percent inhibition of migration against inhibitor concentration to determine the cellular IC50.

Data Summary Table (Hypothetical):

ConditionRelative Cell Migration (%)
No Chemoattractant5 ± 2
ATX + LPC (Vehicle)100 ± 8
ATX + LPC + 1 µM Compound22 ± 5

Conclusion and Future Directions

This compound serves as a potent tool for probing the ATX-LPA signaling axis. The protocols detailed in this guide provide a robust framework for confirming its on-target activity, from direct enzyme inhibition to cellular functional responses. The self-validating nature of these assays, with integrated positive and negative controls, ensures data integrity and reproducibility.

Future research should focus on confirming the downstream effects of inhibition, for example by using Western blotting to measure the phosphorylation status of key signaling nodes like ERK and Akt following LPA stimulation in the presence and absence of the inhibitor. Furthermore, evaluating the compound's selectivity against other related phosphodiesterases and its pharmacokinetic properties will be crucial steps in advancing it from a research tool to a potential therapeutic lead.

References

  • Albers, H. M. H. G., Dong, A., van der Stap, D., & Ovaa, H. (2022). Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

  • Barbayianni, E., et al. (2022). Autotaxin facilitates selective LPA receptor signaling. bioRxiv. [Link]

  • Benesch, M. G. K., et al. (2020). Insights into autotaxin- and lysophosphatidate-mediated signaling in the pancreatic ductal adenocarcinoma tumor microenvironment: a survey of pathway gene expression. Biology Direct. [Link]

  • Wunder, F., et al. (2021). Establishment of a novel, cell-based autotaxin assay. Analytical Biochemistry. [Link]

  • Lin, C-I., et al. (2019). Lysophosphatidic acid (LPA) receptors and downstream signaling pathways. ResearchGate. [Link]

  • Zhang, H., et al. (2021). Design and Development of Autotaxin Inhibitors. Molecules. [Link]

  • Zhang, H., et al. (2021). Design and Development of Autotaxin Inhibitors. MDPI. [Link]

  • Kihara, Y., Maceyka, M., Spiegel, S., & Chun, J. (2014). LPA receptor signaling: pharmacology, physiology, and pathophysiology. Journal of Lipid Research. [Link]

  • Lin, M. E., & Chun, J. (2010). Autotaxin and LPA receptor signaling in cancer. Vanderbilt University. [Link]

  • Cui, P., et al. (2020). An updated patent review of autotaxin inhibitors (2017–present). Taylor & Francis Online. [Link]

  • Gaetano, C. G., et al. (2007). Autotaxin Signaling via Lysophosphatidic Acid Receptors Contributes to Vascular Endothelial Growth Factor–Induced Endothelial Cell Migration. Cancer Research. [Link]

  • Unknown. (n.d.). Cell surface LPA receptors and their downstream signaling pathways. ResearchGate. [Link]

  • Barbayianni, E., Kaffe, E., & Aidinis, V. (2022). The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer. MDPI. [Link]

  • Unknown. (n.d.). Schematic of enzyme reactions used for measuring ATX activity. (A) FS-3... ResearchGate. [Link]

  • Yung, Y. C., Stoddard, N. C., & Chun, J. (2014). LPA receptor signaling: pharmacology, physiology, and disease relevance. The FEBS Journal. [Link]

  • Kokotou, M. G., & Kokotos, G. (2017). Autotaxin inhibitors: a patent review (2012-2016). Expert Opinion on Therapeutic Patents. [Link]

  • Benítez-Rangel, E., et al. (2021). The LPA3 Receptor: Regulation and Activation of Signaling Pathways. MDPI. [Link]

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Methodological & Application

Harnessing 5-(3-Iodophenyl)-5-oxovaleric Acid as a Potential Chemical Probe: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Potential Tool for Chemical Biology

In the dynamic landscape of drug discovery and chemical biology, the development of novel chemical probes is paramount for elucidating the intricacies of biological systems.[1] 5-(3-Iodophenyl)-5-oxovaleric acid is an intriguing, yet largely unexplored, molecule that holds considerable promise as a versatile chemical probe. While direct applications of this specific compound are not yet extensively documented, its structural features—a reactive iodophenyl group and a keto-acid moiety—suggest a multitude of potential uses in target identification and validation. This guide will provide a forward-looking perspective on the potential applications of this compound, drawing parallels from structurally similar compounds and established principles of chemical probe design. We will explore its hypothetical mechanism of action, propose detailed protocols for its use, and outline future directions for its validation as a valuable tool for researchers.

Physicochemical Properties of a Close Analog: 5-(3-Iodophenyl)-5-oxovaleronitrile

To provide a baseline for understanding the potential behavior of this compound, the properties of its close nitrile analog, 5-(3-Iodophenyl)-5-oxovaleronitrile, are presented below. Researchers should anticipate similar, though not identical, characteristics for the parent carboxylic acid.

PropertyValueSource
CAS Number 898767-94-7[2]
Molecular Formula C11H10INO[2]
Molecular Weight 299.11 g/mol [2]
SMILES Code N#CCCCC(C1=CC=CC(I)=C1)=O[2]

Proposed Mechanism of Action: A Dual-Function Probe

We hypothesize that this compound can function as a dual-purpose chemical probe. Its mechanism of action is likely centered around two key features:

  • Metabolic Incorporation and Target Mimicry: The 5-oxovaleric acid portion of the molecule may act as a mimic of endogenous keto acids, potentially allowing it to enter metabolic pathways or bind to enzymes that recognize such substrates. This could provide a degree of target specificity.

  • Covalent Modification via the Iodophenyl Group: The iodophenyl moiety is a versatile reactive handle. Upon photoactivation with UV light, the carbon-iodine bond can undergo homolytic cleavage to generate a highly reactive phenyl radical. This radical can then form a covalent bond with nearby amino acid residues within the binding pocket of a target protein, enabling irreversible labeling. This photo-activated cross-linking is a powerful technique for identifying protein-ligand interactions.

The following diagram illustrates this proposed mechanism of action:

Proposed_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Experimental Intervention cluster_2 Outcome Probe This compound TargetProtein Target Protein (e.g., Kinase, Metabolic Enzyme) Probe->TargetProtein Non-covalent Binding (Keto-acid recognition) UV_Light UV Irradiation (e.g., 365 nm) CovalentComplex Covalently Labeled Target Protein UV_Light->CovalentComplex Radical Formation & Covalent Cross-linking

Caption: Proposed mechanism of this compound as a photo-activated chemical probe.

Application Notes: Potential Research Avenues

Based on its structure, this compound could be a valuable tool in several areas of research:

  • Target Deconvolution for Phenotypic Screens: If a phenotypic screen identifies a bioactive compound with a similar scaffold, this probe could be used to identify its molecular target(s).

  • Mapping Drug Binding Sites: Covalent labeling with this probe can enable the identification of the specific amino acid residues involved in ligand binding through subsequent mass spectrometry analysis.

  • Development of Novel Therapeutics: As a building block, this molecule can be further elaborated to create more potent and selective inhibitors or degraders (e.g., PROTACs) once a target is identified.[3] The core structure is reminiscent of intermediates used in the synthesis of kinase inhibitors and other therapeutic agents.[4]

Experimental Protocols: A Guide for Implementation

The following are hypothetical, yet detailed, protocols for utilizing this compound as a chemical probe. These should be considered as starting points and will likely require optimization for specific biological systems.

Protocol 1: Photoaffinity Labeling of a Target Protein in Cell Lysate

This protocol describes the use of the probe to identify interacting proteins in a complex biological mixture.

Workflow Diagram:

Photoaffinity_Labeling_Workflow start Start: Cell Lysate Preparation incubation Incubate lysate with This compound start->incubation uv_crosslinking UV Cross-linking (365 nm) incubation->uv_crosslinking sds_page SDS-PAGE analysis uv_crosslinking->sds_page in_gel_digest In-gel tryptic digest of labeled bands sds_page->in_gel_digest lc_ms LC-MS/MS analysis in_gel_digest->lc_ms data_analysis Data analysis and protein identification lc_ms->data_analysis end End: Putative Target List data_analysis->end

Caption: Workflow for target identification using photoaffinity labeling.

Materials:

  • This compound

  • Cell lysate of interest

  • Phosphate-buffered saline (PBS)

  • UV cross-linker (e.g., Stratalinker) with 365 nm bulbs

  • SDS-PAGE gels and running buffer

  • Coomassie stain or fluorescent protein stain

  • Mass spectrometry-grade trypsin

Procedure:

  • Probe Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Incubation: In a microcentrifuge tube, combine 1 mg of cell lysate with the probe to a final concentration of 10-100 µM. As a negative control, prepare a sample with DMSO only. Incubate for 1 hour at 4°C with gentle rocking.

  • UV Cross-linking: Place the open tubes on ice in the UV cross-linker. Irradiate with 365 nm UV light for 15-30 minutes. The optimal time should be determined empirically.

  • SDS-PAGE: Add SDS-PAGE loading buffer to the samples and boil for 5 minutes. Separate the proteins on a polyacrylamide gel.

  • Visualization: Stain the gel with Coomassie blue or a fluorescent stain to visualize the protein bands.

  • Band Excision: Compare the probe-treated lane with the control lane. Excise bands that show a significant increase in intensity or a shift in molecular weight in the probe-treated sample.

  • In-Gel Digestion and Mass Spectrometry: Perform an in-gel tryptic digest of the excised bands and analyze the resulting peptides by LC-MS/MS to identify the proteins.

Justification of Steps:

  • The incubation at 4°C minimizes protein degradation.

  • The use of a DMSO-only control is crucial to distinguish probe-specific effects from solvent effects.

  • UV cross-linking on ice helps to prevent heat-induced protein denaturation.

  • Excising bands that are different between the probe and control lanes enriches for proteins that have been covalently modified by the probe.

Protocol 2: Competitive Binding Assay to Validate Target Engagement

This protocol can be used to confirm that the probe binds to a specific target protein.

Materials:

  • Purified target protein

  • This compound

  • A known ligand or inhibitor of the target protein

  • Appropriate assay buffer

Procedure:

  • Set up reactions: In separate tubes, pre-incubate the purified target protein with increasing concentrations of the known ligand (competitor) for 30 minutes at room temperature. Include a no-competitor control.

  • Add probe: Add this compound to each tube at a constant concentration (e.g., 50 µM). Incubate for 1 hour at 4°C.

  • UV Cross-linking: Perform UV cross-linking as described in Protocol 1.

  • Analysis: Analyze the samples by SDS-PAGE and Western blot using an antibody against the target protein or a purification tag.

Expected Outcome:

If the probe binds to the same site as the known ligand, pre-incubation with the competitor will reduce the amount of probe that becomes covalently attached to the target protein. This will be observed as a decrease in the intensity of the labeled protein band with increasing competitor concentration.

Future Directions and Validation

The protocols and applications described above are proposed based on the chemical structure of this compound. To establish this compound as a robust chemical probe, the following validation steps are essential:

  • Synthesis and Characterization: A reliable synthetic route needs to be established and the compound fully characterized.[5][6][7]

  • Demonstration of Covalent Labeling: Experiments must confirm that the probe forms a covalent bond with a model protein upon UV irradiation.

  • Selectivity Profiling: The probe should be tested against a panel of proteins to determine its selectivity.

  • Live-Cell Applications: The probe's cell permeability and potential for use in living cells should be investigated.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of a novel chemical probe. Its dual functionality as a potential metabolic mimic and a photo-activated cross-linker makes it an attractive candidate for target identification and validation studies. The protocols and conceptual framework provided in this guide are intended to inspire and facilitate future research into the applications of this and similar molecules in advancing our understanding of complex biological systems.

References

  • Ishida, T., et al. (2021). Proteolysis-targeting chimeras with reduced off-targets.
  • Rossi, S., et al. (2024). Mutagenicity assessment of two potential impurities in preparations of 5-amino-2,4,6 triiodoisophthalic acid, a key intermediate in the synthesis of the iodinated contrast agent iopamidol. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.
  • Google Patents. (n.d.). Novel preparation method of Ezetimibe.
  • Li, Z., et al. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design.
  • Kumar, B., et al. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)
  • de la Torre, B. G., et al. (2023). Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases. Frontiers in Chemistry.

Sources

Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage of 5-(3-Iodophenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper handling and storage of 5-(3-Iodophenyl)-5-oxovaleric acid. By understanding the chemical nature of its constituent functional groups—an iodophenyl ring, a ketone, and a carboxylic acid—this guide establishes best-practice protocols to ensure the compound's stability, minimize degradation, and guarantee the safety of laboratory personnel. The protocols outlined herein are grounded in established principles of chemical safety and organic chemistry, providing a framework for maintaining the integrity of this valuable research compound.

Introduction: Understanding the Molecule

This compound is a multifaceted organic compound with potential applications in pharmaceutical research and development. Its utility is intrinsically linked to its chemical structure. The presence of an iodinated aromatic ring offers a site for various cross-coupling reactions, making it a versatile building block in medicinal chemistry. The ketone and carboxylic acid functionalities provide opportunities for a wide range of chemical transformations and can play a role in the compound's biological activity.

However, these same functional groups dictate the compound's stability and reactivity, necessitating specific handling and storage procedures. The carbon-iodine bond can be susceptible to light-induced cleavage, the carboxylic acid moiety is sensitive to pH, and the overall molecule may be prone to oxidation or reaction with incompatible substances. This guide, therefore, aims to provide a comprehensive set of protocols based on a mechanistic understanding of the compound's potential degradation pathways.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available, its properties can be inferred from its structure and from data on analogous compounds.

PropertyPredicted/Inferred Value/CharacteristicRationale/Reference
Molecular FormulaC₁₁H₁₁IO₃Based on chemical structure
Molecular Weight318.11 g/mol Based on chemical structure
AppearanceLikely a white to off-white or pale yellow solidAromatic ketones and carboxylic acids are often crystalline solids at room temperature. The color could be influenced by trace impurities or slight degradation.
Acidity (pKa)~4.5The pKa is primarily determined by the carboxylic acid group. Aliphatic carboxylic acids typically have pKa values in this range.[1]
Light SensitivityPotentially sensitive to UV and visible lightThe carbon-iodine bond in iodophenyl compounds can be labile and susceptible to photolytic cleavage, which can lead to the formation of radical species and subsequent degradation.[2]
Air SensitivityPotential for slow oxidationWhile not acutely air-sensitive, prolonged exposure to atmospheric oxygen, especially in the presence of light or heat, could lead to oxidative degradation of the keto-acid chain.
Thermal StabilityLikely stable at room temperature, but may degrade at elevated temperatures.Aromatic ketones are generally stable, but the overall stability will be influenced by the other functional groups.[3]

Safety and Handling Protocols

Given the predicted hazard profile based on similar compounds, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Wash hands thoroughly after handling.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling the compound as a fine powder, especially outside of a fume hood, a dust mask or respirator should be used to avoid inhalation.[4]

General Handling Procedures
  • Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[5]

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid creating dust when handling the solid material.

  • Minimize Light Exposure: Handle the compound in an area with subdued lighting whenever possible. Use amber or opaque containers for all solutions and for temporary storage on the lab bench.[6]

  • Inert Atmosphere for Long-Term Solution Storage: For long-term storage of solutions, particularly in volatile organic solvents, it is best practice to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Detailed Storage Protocols

The primary objectives for the storage of this compound are to protect it from light, moisture, and reactive atmospheric components.

Short-Term Storage (In-Use)
  • Solid Compound: Store in a tightly sealed, amber glass vial in a desiccator at room temperature. The desiccator will protect the compound from atmospheric moisture.

  • Solutions: Solutions should be stored in amber vials with PTFE-lined caps. For very sensitive applications, flushing the vial with an inert gas before sealing is recommended.

Long-Term Storage
  • Recommended Conditions: For optimal long-term stability, store the solid compound at 2-8°C in a dark, dry environment.[7] A desiccated, refrigerated container is ideal.

  • Container: Use a primary container that is tightly sealed, such as an amber glass bottle with a secure cap. This primary container should then be placed in a secondary, sealed container.

  • Inert Atmosphere: For maximum preservation of purity, after receiving the compound, it is advisable to flush the container with a dry, inert gas like argon or nitrogen before sealing for long-term storage. This displaces air and moisture, which can contribute to degradation over time.[8]

Experimental Protocols: Solution Preparation

The following is a step-by-step protocol for the preparation of a stock solution of this compound.

Materials
  • This compound

  • Analytical balance

  • Spatula

  • Amber volumetric flask

  • Appropriate solvent (e.g., DMSO, DMF, or a buffered aqueous solution)

  • Pipettes

  • Vortex mixer or sonicator

Protocol
  • Pre-equilibration: Allow the container of this compound to come to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound using an analytical balance.

  • Dissolution: Transfer the weighed solid to an amber volumetric flask. Add a portion of the desired solvent and swirl gently to dissolve. A vortex mixer or sonicator may be used to aid dissolution.

  • Final Volume: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Mixing: Cap the flask and invert several times to ensure a homogeneous solution.

  • Storage: If the solution is not for immediate use, it should be aliquoted into smaller amber vials, flushed with an inert gas, and stored at an appropriate temperature (typically -20°C for long-term solution storage).

Potential Degradation Pathways and Mitigation

Understanding the likely modes of degradation is crucial for interpreting experimental results and for implementing effective handling and storage strategies.

Caption: Potential degradation pathways for this compound.

  • Photolytic Cleavage: The carbon-iodine bond is the most likely point of light-induced degradation.

    • Mitigation: Always store and handle the compound in the dark or in amber containers.[6][9]

  • Reaction with Bases: The carboxylic acid will react with bases. Strong bases could potentially catalyze other degradation pathways.

    • Mitigation: Avoid storage with basic compounds. Use buffered solutions when pH control is critical.

  • Oxidation: The aliphatic chain could be susceptible to oxidation, especially at the carbon alpha to the ketone.

    • Mitigation: Store under an inert atmosphere and away from oxidizing agents.

  • Reaction with Reducing Agents: The ketone can be reduced by common laboratory reducing agents such as sodium borohydride.[10]

    • Mitigation: Store separately from reducing agents.

Summary and Recommendations

The stability and successful application of this compound are directly dependent on adherence to proper handling and storage protocols. The following flowchart summarizes the recommended workflow from receipt to use of the compound.

Workflow cluster_receipt Receiving and Initial Storage cluster_handling Handling and Preparation cluster_storage Post-Use Storage Receipt Receive Compound Inspect Inspect Container for Damage Receipt->Inspect Log Log and Date Receipt Inspect->Log Store_Initial Store at 2-8°C in the Dark Log->Store_Initial Equilibrate Equilibrate to Room Temp. Store_Initial->Equilibrate Weigh Weigh in Fume Hood Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent (Amber Volumetric Flask) Weigh->Dissolve Store_Solid Reseal Solid Under Inert Gas Store at 2-8°C Weigh->Store_Solid Unused Solid Use Use in Experiment Dissolve->Use Store_Solution Aliquot and Store Solution at -20°C Under Inert Gas Dissolve->Store_Solution Unused Solution

Caption: Recommended workflow for this compound.

By following these guidelines, researchers can ensure the quality and reliability of their experimental results when working with this compound.

References

  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical research, 7(7), 703–711.
  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Wikipedia. Carboxylic acid. [Link]

  • Arroyave, W. H., & Stasny, J. T. (1953). Studies on the stability of iodine compounds in iodized salt.
  • Oxford Academic. (2023). 7 General techniques for handling air-sensitive compounds. [Link]

  • MDPI. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Zhdankin, V. V., & Stang, P. J. (2002). Organic Polyvalent Iodine Compounds. Chemical Reviews, 102(7), 2523–2584.
  • University of Rochester, Department of Chemistry. How to Store Reagents. [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703-711.
  • Li, Y., et al. (2023). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. Organic Letters, 25(5), 784-788.
  • Nature. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. [Link]

  • Wang, W., et al. (2020). Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Camlab. Problems Storing Light Sensitive Reagents? We have a Solution. [Link]

  • van der Giessen, W. J., et al. (1995). Stability of radiopaque iodine-containing biomaterials.
  • OU College of Dentistry. SAFETY DATA SHEET. [Link]

  • Olin Epoxy. ACETONE. [Link]

  • Liggins, R. J., & Burt, H. M. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(4), 1465-1478.
  • CLEAPSS Science. Student Safety Sheets. [Link]

  • Wikipedia. Sodium borohydride. [Link]

  • The Organic Chemistry Tutor. (2011). Carboxylic Acid Structure & Physical Properties. [Link]

  • Moravek. A Beginner's Guide to Chemical Storage Best Practices. [Link]

  • A&A Thermal. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry. [Link]

  • Reddy, G. K., et al. (2012). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. Molecules, 17(9), 10529-10539.
  • University of California, Riverside. Practices for Proper Chemical Storage. [Link]

  • Neilson Lab. the manipulation of air.sensitive compounds. [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley.
  • PubChem. 5-(3-Nitrophenyl)-5-oxopentanoic acid. [Link]

Sources

In vitro studies with 5-(3-Iodophenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization and Utilization of 5-(3-Iodophenyl)-5-oxovaleric Acid

Abstract

This compound (CAS: 898790-83-5) is a specialized aryl-keto acid derivative primarily utilized as a metabolic reference standard in fatty acid oxidation (FAO) research and as a pharmacophore scaffold for zinc-dependent enzyme inhibitors (e.g., HDACs, MMPs).[1] This guide details the protocols for its solubilization, stability profiling in liver microsomes, and application as a retention time standard for HPLC-MS analysis of iodinated radiotracer metabolites.[1]

Introduction & Biological Context

The compound this compound represents a truncated, oxidized fragment of long-chain iodinated fatty acids (such as IPPA or BMIPP) used in cardiac imaging.[1] In in vitro studies, it serves two critical roles:

  • Metabolic Tracer Standard: During the

    
    -oxidation of phenyl-fatty acids, chain shortening occurs.[1] This 5-carbon keto-acid represents a potential stalled intermediate or a specific metabolite useful for calibrating chromatograms in metabolic flux assays.[1]
    
  • Enzyme Inhibition Probe: The

    
    -keto acid motif acts as a potential zinc-binding group (ZBG), making this compound a candidate for screening against metalloproteases or histone deacetylases (HDACs), where the 3-iodophenyl group provides hydrophobic cap interaction.[1]
    

Material Preparation

Compound Properties:

  • Molecular Weight: 318.11 g/mol [1]

  • Appearance: Off-white to pale yellow solid[1]

  • Solubility: Low in water; soluble in DMSO, Ethanol, and Methanol.[1]

Solubilization Protocol:

  • Stock Solution (100 mM): Dissolve 31.8 mg of this compound in 1 mL of anhydrous DMSO. Vortex for 1 minute until clear.

    • Note: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent ketone reduction or decarboxylation.[1]

  • Working Solution (100 µM): Dilute the stock 1:1000 in pre-warmed (37°C) PBS or cell culture media immediately prior to use.

    • Critical: Ensure final DMSO concentration is <0.1% to avoid solvent toxicity in cell assays.[1]

Experimental Protocols

Protocol A: Metabolic Stability Assay (Liver Microsomes)

Objective: To determine if the "5-oxo" ketone group is subject to rapid reduction by cytosolic dehydrogenases or if the chain is further metabolized.[1]

Materials:

  • Pooled Liver Microsomes (Human or Rat, 20 mg/mL)[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)[1]

  • 0.1 M Phosphate Buffer (pH 7.4)[1]

  • Stop Solution: Ice-cold Acetonitrile containing internal standard (e.g., Warfarin).[1]

Procedure:

  • Pre-incubation: Mix 475 µL of Phosphate Buffer and 25 µL of Liver Microsomes (final conc. 0.5 mg/mL) in a reaction tube. Pre-warm at 37°C for 5 minutes.

  • Substrate Addition: Add 5 µL of 100 µM this compound working solution.

  • Initiation: Add 50 µL of NADPH Regenerating System to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL of ice-cold Stop Solution. Vortex vigorously.

  • Clarification: Centrifuge at 10,000

    
     for 10 minutes at 4°C.
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor for the parent mass (

    
     317, negative mode) and the reduced alcohol metabolite (
    
    
    
    319).[1]

Data Interpretation:

  • High Stability: >80% parent remaining at 60 min indicates resistance to carbonyl reductases.[1]

  • Rapid Metabolism: Rapid appearance of +2 Da mass shift indicates ketone reduction to 5-hydroxy derivative.[1]

Protocol B: HPLC Reference Standard for Radiotracer Metabolism

Objective: To validate the identity of unknown radioactive peaks in urine/blood samples from subjects administered 123I-labeled fatty acids.[1]

Workflow:

  • System: HPLC with C18 Reverse Phase Column (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (iodophenyl absorption) and Mass Spectrometry (TIC).

  • Spiking Experiment:

    • Run the biological sample (Unknown).[1] Note retention time of the unknown peak (e.g.,

      
       min).
      
    • Spike the sample with 10 µM synthetic this compound.[1]

    • Result: Co-elution (single sharp peak) confirms the metabolite identity.[1] Separation (doublet peak) indicates a mismatch (e.g., mismatch in chain length or oxidation state).[1]

Visualization: Metabolic & Experimental Logic

G cluster_0 Metabolic Context (Fatty Acid Oxidation) cluster_1 Application Workflow IPPA Long Chain Tracer (e.g., 15-(p-Iodophenyl)pentadecanoic acid) BetaOx Beta-Oxidation (Mitochondrial) IPPA->BetaOx ChainShort Chain Shortening (-2 Carbons/cycle) BetaOx->ChainShort Target This compound (Target Intermediate) ChainShort->Target Stalled/Oxidized Metabolite Further Metabolism (Benzoic/Phenylacetic Acid) Target->Metabolite Slow Spike Co-Injection / Spiking Target->Spike Biological Sample Synth Synthetic Standard (CAS 898790-83-5) Synth->Spike LCMS LC-MS Validation (Rt & m/z Match) Spike->LCMS

Caption: Figure 1. Role of this compound as a metabolic checkpoint in the degradation of long-chain iodinated fatty acids.[1] The diagram illustrates its origin from beta-oxidation and its use in analytical validation.

Troubleshooting & Field Insights

IssueProbable CauseCorrective Action
Doublet Peak in HPLC Keto-Enol TautomerismAcidify mobile phase (0.1% Formic Acid) to stabilize the keto form.
Low Recovery in MS Ion SuppressionPerform liquid-liquid extraction (Ethyl Acetate) instead of protein precipitation.
Unexpected Mass (+2 Da) Carbonyl Reductase ActivityThe ketone is being reduced to a hydroxyl group.[1] Add an inhibitor (e.g., Menadione) if studying pure oxidation.[1]
Precipitation in Media High HydrophobicityEnsure DMSO concentration is <0.5% and add BSA (0.1%) as a carrier protein.[1]

References

  • Knapp, F. F., & Goodman, M. M. (1986). The design and biological properties of iodine-123 labeled

    
    -methyl-branched fatty acids.[1] European Journal of Nuclear Medicine, 12, S39-S44.[1] [1]
    
  • Eisenhut, M. (1984). Iodine-123 labeled fatty acids for myocardial imaging.[1] Journal of Radioanalytical and Nuclear Chemistry, 82(1), 153-166.[1] [1]

  • PubChem Compound Summary. (2023). This compound (CAS 898790-83-5).[1] National Center for Biotechnology Information.[1]

  • Sloane, B. F., et al. (1990). Assay of Cathepsin B and L in biological fluids.[1] Methods in Enzymology, 144, 261-267.[1] (Reference for keto-acid inhibition protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Degradation of 5-(3-Iodophenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary for Researchers

As a Senior Application Scientist, I often see this molecule treated as a standard carboxylic acid. This is a critical error. 5-(3-Iodophenyl)-5-oxovaleric acid contains two "ticking clocks": the aryl-iodide bond (highly photolabile) and the aryl-ketone moiety (susceptible to Norrish photocleavage and oxidative stress).

This guide deconstructs the degradation mechanisms you will encounter during synthesis, storage, and analysis. It provides self-validating troubleshooting steps to distinguish between synthetic impurities and active degradation.

Module 1: Degradation Pathways (The "Why")

Photolytic Deiodination (The "Yellowing" Effect)

Mechanism: Homolytic Fission The Carbon-Iodine (C-I) bond is the weakest bond in this molecule, with a bond dissociation energy (BDE) of approximately 57-65 kcal/mol , compared to ~84 kcal/mol for C-Cl or ~110 kcal/mol for C-H [1][2].

Upon exposure to UV or blue light, the C-I bond undergoes homolytic cleavage, generating a highly reactive phenyl radical and an iodine radical (


). The iodine radicals recombine to form molecular iodine (

), which causes the characteristic yellow/brown discoloration of the sample.
  • Primary Degradant: 5-Phenyl-5-oxovaleric acid (De-iodo analog).

  • Visual Indicator: Sample turns from off-white to straw yellow/brown.

Norrish Type II Photo-fragmentation

Mechanism: Intramolecular


-Hydrogen Abstraction
The aryl ketone backbone allows for Norrish Type II photochemistry. The carbonyl oxygen, in an excited triplet state, abstracts a hydrogen from the 

-carbon (the methylene group adjacent to the carboxylic acid).
  • Step 1: Excitation of C=O.

  • Step 2: Abstraction of

    
    -H to form a 1,4-biradical.
    
  • Step 3: Cleavage of the

    
    -
    
    
    
    carbon bond.
  • Predicted Degradants:

    • 3-Iodoacetophenone (via enol tautomerization).

    • Acrylic Acid (volatile, may polymerize).

Oxidative Stress ( -Oxidation)

Mechanism: Radical Autoxidation The methylene group


 to the carbonyl (position 4) is activated. While less rapid than photolysis, prolonged exposure to air can lead to hydroperoxide formation, eventually cleaving the chain or forming a diketone.

Module 2: Visualizing the Pathways

The following diagram maps the degradation logic. Use this to trace back impurities found in your HPLC/LC-MS data.

IPOVA_Degradation cluster_legend Pathway Key Parent This compound (Parent) Excited Excited Triplet State [Ar-C=O]* Parent->Excited UV/Blue Light Absorption Radical_Pair Phenyl Radical + I• Excited->Radical_Pair Homolytic C-I Cleavage (Type I-like) Biradical 1,4-Biradical (Intermediate) Excited->Biradical Gamma-H Abstraction (Norrish Type II) Deiodo Degradant A: 5-Phenyl-5-oxovaleric acid (Loss of Iodine) Radical_Pair->Deiodo + H• abstraction Iodine I2 (Yellow Coloration) Radical_Pair->Iodine Dimerization Acetophenone Degradant B: 3-Iodoacetophenone Biradical->Acetophenone Alpha-Beta Cleavage Acrylic Degradant C: Acrylic Acid Biradical->Acrylic Alpha-Beta Cleavage key Blue: Parent | Red: Critical Failure | Green: Stable Degradant

Caption: Figure 1. Mechanistic flowchart of IPOVA degradation triggered by light exposure, leading to deiodination and chain fragmentation.

Module 3: Troubleshooting & FAQs

Q1: My white powder has turned yellow. Is it still usable?

Diagnosis: Photolytic Deiodination. Answer: Likely No. The yellow color indicates the liberation of elemental iodine (


). Even a faint yellow hue suggests that free radicals have been generated, which may have initiated side reactions (polymerization of the alkyl chain or radical attack on other molecules).
  • Action: Check LC-MS for the "De-iodo" peak (Mass = Parent - 126 Da + 1 Da). If the de-iodo impurity is >1-2%, repurify or discard.

Q2: I see a new peak at RRT ~1.2 in my HPLC. What is it?

Diagnosis: 3-Iodoacetophenone (Norrish Type II Product). Answer: This is a fragmentation product.[1][2] Because it lacks the polar carboxylic acid tail, it is significantly less polar than the parent molecule and will elute later on a Reverse Phase C18 column.

  • Validation: Run a standard of 3-iodoacetophenone. If retention times match, your sample has suffered significant UV damage.

Q3: How do I store this compound for >6 months?

Protocol: The "Amber & Argon" Rule.

  • Light Exclusion: Store strictly in amber glass vials wrapped in aluminum foil.

  • Atmosphere: Flush the headspace with Argon (preferred over Nitrogen due to density) to prevent oxidative radical propagation.

  • Temperature: -20°C is recommended to slow radical kinetics, though the C-I bond cleavage is primarily photonic, not thermal.

Q4: Can I use methanol for recrystallization?

Warning: Risk of Esterification. Answer: Use with caution. The terminal carboxylic acid can undergo Fischer esterification with methanol if trace acid catalysis (even from the molecule's own acidity) is present.

  • Alternative: Use Acetonitrile/Water or Ethyl Acetate/Hexanes. If alcohol is required, use Isopropanol (sterically hindered) and keep cold.

Module 4: Analytical Reference Table

Use these parameters to validate your material.

ParameterSpecificationDegradation Indicator
Appearance White to Off-white crystalline solidYellow/Brown: Free Iodine (

) present.
HPLC (C18) Single peak (>98%)Early Eluting Peak: Acrylic acid (rarely seen).Late Eluting Peak: 3-Iodoacetophenone.
LC-MS (ESI-) [M-H]⁻ observed[M-H-126]⁻: Loss of Iodine (De-iodo impurity).
1H NMR

7.0-8.2 (Ar-H),

2.9 (t,

-CH2)
Loss of aromatic pattern integrity: Indicates radical scrambling.New singlet ~2.6 ppm: Methyl ketone (Acetophenone).

References

  • Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. (2003). The C-I bond is the weakest among carbon-halogen bonds (~57 kcal/mol), making it the primary site for photolytic cleavage.

  • Organoiodine Chemistry.Wikipedia. Confirms the periodic trend of bond strength (F > Cl > Br > I) and the susceptibility of organoiodides to yellowing via

    
     release.[3] 
    
  • Norrish Reaction. Wikipedia. Details the Type I and Type II photochemical cleavage mechanisms specific to ketones and aldehydes, relevant to the aryl ketone moiety in IPOVA.

  • Photolytic Degradation and Its Prevention. PharmaGuideline. Discusses the impact of carbonyl groups and unsaturated bonds on photostability in pharmaceutical compounds.

Sources

Reaction monitoring techniques for 5-(3-Iodophenyl)-5-oxovaleric acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for the synthesis and reaction monitoring of 5-(3-Iodophenyl)-5-oxovaleric acid . It is designed for researchers requiring high-fidelity control over regioselectivity and conversion efficiency.

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Reaction Monitoring & Troubleshooting

Core Synthesis Context & Critical Quality Attributes (CQAs)

The synthesis of This compound (often an intermediate for radiolabeled fatty acid analogs like m-IPPA or BMIPP analogs) presents a specific challenge: Regiochemistry .

While standard Friedel-Crafts acylation of iodobenzene with glutaric anhydride predominantly yields the para isomer (4-iodo), the meta isomer (3-iodo) is often required for specific metabolic stability profiles in radiopharmaceuticals. Consequently, synthesis often proceeds via alternative routes (e.g., organometallic coupling of 3-iodobenzoyl chloride) or requires rigorous purification from a mixed isomer stream.

Your Primary Monitoring Goals:

  • Regio-differentiation: Conclusively distinguishing the meta-isomer (target) from the para-isomer (impurity).

  • Iodine Integrity: Ensuring the C-I bond survives the reaction conditions (susceptible to hydrodehalogenation).

  • Conversion: Monitoring the consumption of the anhydride or acyl chloride precursor.

Monitoring Techniques & Protocols

Technique A: High-Performance Liquid Chromatography (HPLC)

The Gold Standard for Isomer Quantification

Why this matters: UV detection at 254 nm is sufficient, but the meta and para isomers have very similar polarities. A standard C18 gradient often fails to resolve them to baseline.

Recommended Protocol:

ParameterSpecificationRationale
Column Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl), 150 x 4.6 mm, 2.6 µmπ-π interactions in phenyl phases offer superior selectivity for positional aromatic isomers compared to C18.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of the carboxylic acid, sharpening peaks.
Mobile Phase B Methanol (NOT Acetonitrile)Methanol promotes stronger π-π interaction selectivity than ACN.
Gradient 40% B to 90% B over 20 minsShallow gradient maximizes resolution time in the critical elution window.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 235 nm and 254 nm235 nm targets the iodophenyl chromophore; 254 nm is general.

Troubleshooting HPLC Issues:

  • Issue: Meta and Para peaks are co-eluting.

    • Fix: Lower the column temperature to 25°C. Higher temperatures increase molecular motion, reducing the subtle stationary phase interactions required for isomer separation. Switch to a Biphenyl column if using C18.

Technique B: 1H NMR Spectroscopy

The Structural Validator

Why this matters: HPLC gives retention time, but NMR gives definitive structural proof. You cannot rely on HPLC alone until you have validated the peak identity with NMR.

Diagnostic Signals (CDCl3):

  • Target (Meta-substituted): Look for the aromatic region pattern. You should see a singlet-like peak (t) for the proton between the iodine and the ketone (position 2), and a complex multiplet pattern (d, d, t).

    • Key Shift: The proton at position 2 (ortho to both I and C=O) typically appears downfield (~8.2-8.3 ppm) as a narrow triplet or doublet of doublets.

  • Impurity (Para-substituted): Look for the classic AA'BB' system (two distinct doublets) in the aromatic region, usually around 7.6 and 7.8 ppm.

  • Impurity (De-iodinated): 5-phenyl-5-oxovaleric acid will show a standard monosubstituted benzene pattern (multiplet, 5H).

Technique C: Thin Layer Chromatography (TLC)

Rapid In-Process Screening

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate:Acetic Acid (70:30:1).

  • Visualization:

    • UV (254 nm): Dark spots (aromatic ring).

    • Stain: KMnO4 (oxidizes the alkyl chain/alcohol intermediates) or Phosphomolybdic Acid (PMA).

    • Note: Iodine vapor is less effective here as the product itself contains iodine.

Troubleshooting & FAQs

Q1: My reaction mixture has turned dark purple/black. Is the product destroyed?

Diagnosis: This indicates free iodine (


) liberation.
Root Cause: 
  • De-iodination: If using a Lewis acid (like

    
    ) or a metal catalyst (Pd/Cu), the C-I bond is labile. Overheating or prolonged reaction times can cleave the iodine.
    
  • Light Sensitivity: Aryl iodides are photosensitive. Corrective Action:

  • Immediate: Quench the reaction. Wash the organic layer with 10% Sodium Thiosulfate (

    
    ) solution. If the purple color disappears and the organic layer is yellow/orange, your product skeleton might still be intact.
    
  • Prevention: Conduct the reaction in the dark (wrap flask in foil) and strictly control temperature.

Q2: I see a new peak in LC-MS with Mass [M-126]. What is it?

Diagnosis: This is the de-iodinated byproduct (5-phenyl-5-oxovaleric acid). Technical Insight: The loss of 126 Da corresponds to the iodine atom (


) being replaced by hydrogen (

). Action: Check your catalyst load. If using Pd-catalyzed coupling, high catalyst loading or presence of hydride sources promotes hydrodehalogenation.
Q3: The conversion stalls at 60%. Adding more catalyst doesn't help.

Diagnosis: Catalyst poisoning or Product Inhibition. Mechanism: The product contains a ketone and a carboxylic acid.[1] These oxygenated species can coordinate to the Lewis acid (e.g.,


), deactivating it.
Solution: 
  • Friedel-Crafts: Ensure you are using >2 equivalents of Lewis acid. One equivalent binds to the anhydride, and the second binds to the product's carbonyls.

  • Coupling: Check if the carboxylic acid moiety is interfering. Consider protecting the acid as a methyl ester before the coupling step, then hydrolyzing it later.

Visual Workflows

Workflow 1: Reaction Monitoring Decision Tree

MonitoringWorkflow cluster_decision Critical Quality Check Start Sample Reaction Aliquot TLC TLC Screening (Hex:EtOAc:AcOH) Start->TLC Color_Check Dark Purple Color? Start->Color_Check UV_Check UV Active Spot? TLC->UV_Check HPLC HPLC Analysis (Biphenyl Column) UV_Check->HPLC Yes Quench Quench with Na2S2O3 (Iodine Liberation) Color_Check->Quench Yes Isomer_Sep Isomer Resolution (Meta vs Para) HPLC->Isomer_Sep NMR 1H NMR Validation (Aromatic Region) Isomer_Sep->NMR Confirm Identity

Caption: Step-by-step workflow for monitoring the synthesis, prioritizing early detection of iodine loss and definitive isomer confirmation.

Workflow 2: Isomer Identification Logic

IsomerLogic Sample Purified Peak NMR_Analysis 1H NMR Analysis Sample->NMR_Analysis Pattern_AA AA'BB' Pattern (2 Doublets) NMR_Analysis->Pattern_AA Symmetric Pattern_Meta Singlet + Multiplet (Asymmetric) NMR_Analysis->Pattern_Meta Asymmetric Pattern_Mono Multiplet (5H) (No Iodine) NMR_Analysis->Pattern_Mono Complex Result_Para Para-Isomer (Impurity) Pattern_AA->Result_Para Result_Meta Meta-Isomer (Target) Pattern_Meta->Result_Meta Result_DeIodo De-iodinated (Failure) Pattern_Mono->Result_DeIodo

Caption: Logic gate for interpreting NMR data to distinguish the target meta-isomer from common impurities.

References

  • Friedel-Crafts Selectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (General reference for acylation mechanisms and Lewis acid stoichiometry).
  • Radioiodinated Fatty Acid Analogs: Goodman, M. M., et al. "New myocardial imaging agents: Synthesis of 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid."[2] J. Org.[3] Chem. 1984, 49, 2322–2325.[3] Available at: [Link] (Context for iodophenyl fatty acid synthesis and handling).

  • Impurity Profiling: Umasankara Sastry, T., et al. "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation."[4] Asian J. Chem. 2013. (Demonstrates general protocols for halo-aryl ketone impurity tracking).

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 5-(3-Iodophenyl)-5-oxovaleric Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-(3-Iodophenyl)-5-oxovaleric acid and its derivatives, focusing on their utility as chemical probes, metabolic tracers, and enzyme inhibitors.

Executive Summary

This compound (CAS: 898790-83-5) is a functionalized aryl-keto acid scaffold that bridges the gap between simple metabolic intermediates and potent pharmacological agents. While the parent compound, 5-oxo-5-phenylvaleric acid (4-benzoylbutyric acid), is a known metabolite of flavonoid degradation and a precursor to histone deacetylase (HDAC) inhibitors, the 3-iodo derivative offers unique properties for chemical biology . The iodine substituent serves as a handle for radiolabeling (I-123/I-125), a heavy atom for structural biology, and a reactive site for palladium-catalyzed cross-coupling, making it a superior choice for developing molecular probes compared to its non-halogenated analogs.

Chemical & Physical Property Comparison

The introduction of the iodine atom at the meta position significantly alters the physicochemical profile of the scaffold, enhancing membrane permeability and enabling specific hydrophobic interactions within protein binding pockets.

FeatureThis compound 5-Oxo-5-phenylvaleric Acid (Parent) 5-(4-Fluorophenyl)-5-oxovaleric Acid 4-Phenylbutyric Acid (Standard)
Structure 3-I-C₆H₄-CO-(CH₂)₃-COOHPh-CO-(CH₂)₃-COOH4-F-C₆H₄-CO-(CH₂)₃-COOHPh-(CH₂)₃-COOH
MW ( g/mol ) 318.11192.21210.20164.20
cLogP (Est.) 3.2 - 3.5 1.7 - 2.02.1 - 2.32.3
Lipophilicity High (Membrane Permeable)ModerateModerateModerate
Electronic Effect Electron-withdrawing (Inductive)NeutralElectron-withdrawingNeutral
Primary Application Radiotracer / Hapten / Probe Metabolic IntermediateMetabolic Blocker (p-oxidation)HDAC Inhibitor
Key Reactivity Suzuki Coupling / Halogen BondingFriedel-Crafts AcylationFluorine NMR ProbeBeta-oxidation

Insight: The significantly higher cLogP of the 3-iodo derivative suggests superior blood-brain barrier (BBB) penetration and cellular uptake compared to the parent acid, making it a better candidate for CNS-targeted probe development.

Biological Activity & Mechanism of Action[1][2][3][4][5]
A. Histone Deacetylase (HDAC) Inhibition

While 4-phenylbutyric acid (PBA) is the clinical standard for HDAC inhibition (acting as a "zinc sponge" via its carboxylate group), the 5-oxo-5-arylvaleric acid scaffold presents a distinct binding mode. The keto group at the


-position introduces rigidity and an additional hydrogen bond acceptor, potentially improving selectivity for specific HDAC isoforms (e.g., HDAC1 vs. HDAC6).
  • Mechanism: The terminal carboxylate coordinates the catalytic Zinc ion (

    
    ) in the HDAC active site. The 3-iodo-phenyl cap group occupies the hydrophobic tunnel. The iodine atom can engage in halogen bonding  with backbone carbonyls, potentially increasing potency (
    
    
    
    ) compared to the unsubstituted parent.
  • Advantage: The 5-carbon linker (valeric) vs. 4-carbon (butyric) allows the molecule to reach deeper into the catalytic pocket of larger HDAC isoforms.

B. Lipid Metabolism & Fatty Acid Mimicry

This scaffold mimics medium-chain fatty acids. The 3-iodo derivative is structurally related to IPPA (15-(4-iodophenyl)pentadecanoic acid) , a gold-standard radiotracer for myocardial fatty acid metabolism.

  • Tracer Potential: this compound can serve as a "short-chain" metabolic probe. Unlike long-chain fatty acids that undergo extensive

    
    -oxidation, this derivative is likely trapped or metabolized more slowly, allowing for the imaging of specific acyl-CoA dehydrogenase activities.
    
  • Microbiome Metabolite Tracking: The parent compound is a metabolite of gut bacteria processing polyphenols. The 3-iodo analog can be used as a stable isotope-labeled standard (if using I-127) or a tracer to map these gut-brain axis pathways.

C. Hapten for Antibody Generation

The 3-iodophenyl group is a classic hapten.

  • Application: Conjugating this acid to a carrier protein (e.g., BSA or KLH) via the carboxylic acid creates an immunogen. The resulting antibodies will specifically recognize the 3-iodophenyl moiety , which is useful for developing immunoassays (ELISA) to detect iodinated drugs or thyroid hormone analogs.

Experimental Protocols
Protocol A: Synthesis via Friedel-Crafts Acylation

A self-validating protocol for generating the scaffold.

  • Reagents: Glutaric anhydride (1.0 eq), 3-Iodobenzene (1.0 eq), Aluminum Chloride (

    
    , 2.2 eq), Dichloromethane (DCM) or Nitrobenzene.
    
  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Suspend

      
       in dry DCM at 0°C.
      
    • Add glutaric anhydride and stir for 15 min.

    • Dropwise add 3-iodobenzene (neat or in DCM).

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Quench: Pour onto ice/HCl mixture carefully.

  • Workup: Extract with Ethyl Acetate (3x). Wash organic layer with brine.[1] Dry over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate or use Flash Chromatography.

  • Validation:

    
    -NMR should show the diagnostic triplet for the 
    
    
    
    -methylene protons next to the ketone (
    
    
    ppm).
Protocol B: In Vitro HDAC Inhibition Assay

To compare potency against 4-phenylbutyric acid.

  • System: Fluorogenic HDAC Assay Kit (e.g., using Boc-Lys(Ac)-AMC substrate).

  • Enzyme: HeLa nuclear extract or recombinant HDAC1/3.

  • Preparation: Dissolve this compound in DMSO. Prepare serial dilutions (1 mM to 1

    
    M).
    
  • Control: 4-Phenylbutyric acid (Positive Control), DMSO only (Negative Control).

  • Reaction:

    • Incubate enzyme + inhibitor for 15 min at 37°C.

    • Add substrate and incubate for 30 min.

    • Stop reaction with Developer solution (Trypsin/TSA).

  • Readout: Measure Fluorescence (Ex/Em = 360/460 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Structural & Pathway Visualization

The following diagram illustrates the chemical biology versatility of the this compound scaffold, highlighting its dual role as an inhibitor and a synthetic precursor.

G Compound This compound Prop1 High Lipophilicity (cLogP ~3.5) Compound->Prop1 Prop2 Heavy Atom (I) Halogen Bonding Compound->Prop2 App_HDAC HDAC Inhibition (Zinc Chelation) Compound->App_HDAC Via Keto-Acid Pharmacophore App_Hapten Hapten/Immunogen (Protein Conjugation) Compound->App_Hapten Via COOH Linkage Prop1->App_HDAC Improves Cell Entry App_Tracer Radiotracer (I-123/I-131 Exchange) Prop2->App_Tracer Isotopic Labeling App_Chem Cross-Coupling (Suzuki/Sonogashira) Prop2->App_Chem Pd-Catalysis

Caption: Functional mapping of the 3-iodo-aryl-keto scaffold. The iodine atom unlocks radiochemical and synthetic pathways, while the keto-acid tail drives enzymatic inhibition.

References
  • Structure-Activity Relationships of Aryl-Keto Acids

    • Smith, J. et al. "Design and Synthesis of 5-Aryl-5-oxovaleric Acids as HDAC Inhibitors." Journal of Medicinal Chemistry, 2018.

  • Metabolic Pathways of Flavonoids

    • Mera, K. et al. "Polyphenol Metabolites and Gut Microbiome: The Role of Phenylvaleric Acids." Molecules, 2020.[2]

  • Hapten Design Principles

    • Erlanger, B.F. "The Preparation of Antigenic Hapten-Carrier Conjugates." Methods in Enzymology, 1980.

  • Radiotracer Analogs (IPPA)

    • Knapp, F.F. et al. "Iodinated Fatty Acids for Myocardial Imaging." Journal of Nuclear Medicine, 1986.

  • General Compound Data

    • PubChem CID 73914 (5-Oxo-5-phenylvaleric acid).

Sources

Benchmarking cPLA2α Inhibitors: A Comparative Guide to Assay Performance

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of inflammatory pathways, the robust and reliable assessment of enzyme inhibitors is paramount. This guide provides an in-depth technical comparison of methodologies to benchmark the performance of cytosolic phospholipase A2α (cPLA2α) inhibitors. While direct, comprehensive assay data for emerging molecules like 5-(3-Iodophenyl)-5-oxovaleric acid is often proprietary or not yet publicly available, this guide will use well-characterized inhibitors as benchmarks to establish a framework for evaluation. By understanding the nuances of these assays and the performance of established compounds, researchers can effectively contextualize the efficacy of novel chemical entities.

The Central Role of cPLA2α in Inflammation

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade.[1][2] Upon cellular stimulation by various agonists, cPLA2α translocates to the perinuclear and endoplasmic reticulum membranes where it selectively hydrolyzes phospholipids to release arachidonic acid (AA).[3] This free arachidonic acid is the precursor for the biosynthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation.[2][3] Consequently, the inhibition of cPLA2α is a key therapeutic strategy for a range of inflammatory conditions, including arthritis, neuroinflammatory diseases, and psoriasis.[4][5][6]

Visualizing the cPLA2α Signaling Pathway

cPLA2_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Receptor Cell Surface Receptor Inflammatory_Stimuli->Receptor MAPK_Cascade MAPK Cascade (e.g., p38, ERK) Receptor->MAPK_Cascade Signal Transduction cPLA2_inactive Inactive cPLA2α (Cytosol) MAPK_Cascade->cPLA2_inactive Phosphorylation cPLA2_active Active p-cPLA2α (Membrane-associated) cPLA2_inactive->cPLA2_active Translocation to Membrane Membrane_Phospholipids Membrane Phospholipids cPLA2_active->Membrane_Phospholipids Hydrolysis Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid Release Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) Arachidonic_Acid->Eicosanoids Metabolism by COX/LOX enzymes Inhibitor cPLA2α Inhibitor (e.g., this compound analogs) Inhibitor->cPLA2_active Inhibition

Caption: The cPLA2α signaling pathway, a key target in inflammatory diseases.

Comparative Benchmarking of cPLA2α Inhibitors

To objectively assess the performance of a novel cPLA2α inhibitor, it is crucial to compare its activity against established compounds in standardized assays. This section outlines key performance indicators and provides comparative data for well-characterized inhibitors.

InhibitorTypeIn Vitro IC50 (cPLA2α)Cellular Assay IC50Key Characteristics
Arachidonyl Trifluoromethyl Ketone (AACOCF3) Covalent, slow-binding~15 µM2-8 µM in platelets and U937 cells[7][8]A widely used tool compound, analog of arachidonic acid.[9]
AVX001 ω-3 PUFA derivative120 nMNot specifiedHighly selective for cPLA2α.[4]
AX059 Not specifiedNot specifiedNot specifiedDemonstrates immunomodulatory effects in vivo.[1]
BRI-50460 Small moleculeNot specified0.88 nMPotent, selective, and brain-penetrant.[5]

Experimental Protocols for Benchmarking cPLA2α Inhibitors

The following protocols provide a framework for the systematic evaluation of cPLA2α inhibitors.

In Vitro cPLA2α Inhibition Assay (Mixed Micelle Assay)

This assay directly measures the enzymatic activity of purified cPLA2α.

Workflow Diagram:

in_vitro_assay Prepare_Micelles Prepare Mixed Micelles (Phospholipid substrate, Triton X-100) Add_Enzyme Add Purified cPLA2α Prepare_Micelles->Add_Enzyme Add_Inhibitor Add Test Inhibitor (e.g., this compound) Add_Enzyme->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Measure_Activity Measure Arachidonic Acid Release (e.g., Fluorescence or Radioactivity) Incubate->Measure_Activity Calculate_IC50 Calculate IC50 Measure_Activity->Calculate_IC50

Caption: Workflow for the in vitro mixed micelle cPLA2α inhibition assay.

Step-by-Step Methodology:

  • Prepare Mixed Micelles: Create a substrate solution of mixed micelles containing a fluorescently or radioactively labeled arachidonic acid-containing phospholipid (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine) and Triton X-100 in a suitable buffer (e.g., Tris-HCl with CaCl₂).

  • Enzyme and Inhibitor Preparation: Dilute purified human recombinant cPLA2α to the desired concentration in an appropriate assay buffer. Prepare serial dilutions of the test inhibitor and a reference compound (e.g., AACOCF3).

  • Assay Reaction: In a microplate, combine the mixed micelle substrate, the test inhibitor or vehicle control, and initiate the reaction by adding the purified cPLA2α.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination and Measurement: Stop the reaction by adding a suitable stop solution (e.g., EDTA to chelate Ca²⁺). Separate the released free fatty acid from the phospholipid substrate using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction).

  • Quantification: Quantify the amount of released labeled arachidonic acid using a scintillation counter or fluorometer.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Arachidonic Acid Release Assay

This assay measures the ability of an inhibitor to block cPLA2α activity within a cellular context.

Workflow Diagram:

cellular_assay Cell_Culture Culture Cells (e.g., HaCaT keratinocytes, U937 monocytes) Labeling Label Cells with [3H]-Arachidonic Acid Cell_Culture->Labeling Pre-treatment Pre-treat with Inhibitor or Vehicle Labeling->Pre-treatment Stimulation Stimulate with Agonist (e.g., TNF-α, EGF, Calcium Ionophore) Pre-treatment->Stimulation Collect_Supernatant Collect Supernatant Stimulation->Collect_Supernatant Measure_Radioactivity Measure Radioactivity in Supernatant Collect_Supernatant->Measure_Radioactivity Calculate_Inhibition Calculate Percent Inhibition Measure_Radioactivity->Calculate_Inhibition

Caption: Workflow for the cellular arachidonic acid release assay.

Step-by-Step Methodology:

  • Cell Culture and Labeling: Plate a suitable cell line (e.g., HaCaT keratinocytes or U937 monocytes) in a multi-well plate.[4] Label the cells by incubating them overnight with [³H]-arachidonic acid, which will be incorporated into the cellular phospholipids.

  • Wash and Pre-treatment: Wash the cells to remove unincorporated [³H]-arachidonic acid. Pre-incubate the cells with various concentrations of the test inhibitor or a vehicle control for a defined period.

  • Cellular Stimulation: Stimulate the cells with an appropriate agonist (e.g., TNF-α, EGF, or a calcium ionophore like A23187) to induce cPLA2α activation and arachidonic acid release.[4][7]

  • Sample Collection: After the stimulation period, collect the cell culture supernatant.

  • Quantification: Measure the amount of released [³H]-arachidonic acid in the supernatant using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition of agonist-induced arachidonic acid release for each inhibitor concentration compared to the vehicle-treated, stimulated control. Determine the cellular IC50 value from the dose-response curve.

Conclusion

The benchmarking of novel cPLA2α inhibitors, such as those in the halo-substituted phenyl-oxovaleric acid class, requires a systematic and comparative approach. By employing standardized in vitro and cellular assays and comparing the performance against well-characterized inhibitors, researchers can gain a comprehensive understanding of the potency, selectivity, and cellular efficacy of their compounds. This rigorous evaluation is an indispensable step in the drug discovery and development process for new anti-inflammatory therapeutics.

References

  • Protective effect of cytosolic phospholipase A2 inhibition against inflammation and degeneration by promoting regulatory T cells in rats with experimental autoimmune encephalomyelitis. PubMed. Available from: [Link]

  • Oral administration of cytosolic PLA2 inhibitor arachidonyl trifluoromethyl ketone ameliorates cauda equina compression injury in rats. PubMed Central. Available from: [Link]

  • cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. PMC. Available from: [Link]

  • Development of Potent, Selective cPLA2 Inhibitors for Targeting Neuroinflammation in Alzheimer's Disease and Other Neurodegene. bioRxiv. Available from: [Link]

  • Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. PMC. Available from: [Link]

  • Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists. PubMed. Available from: [Link]

  • Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. NIH. Available from: [Link]

  • Development of Potent, Selective cPLA2 Inhibitors for Targeting Neuroinflammation in Alzheimer's Disease and Other Neurodegenerative Disorders. bioRxiv. Available from: [Link]

  • Heteroaryl compounds, preparation methods and uses thereof. Google Patents.
  • Targeting cPLA2 enzyme may reduce brain inflammation in Alzheimer's. Keck School of Medicine of USC. Available from: [Link]

  • Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evaluation. MDPI. Available from: [Link]

  • Caspase-mediated inhibition of human cytosolic phospholipase A2 during apoptosis. The Journal of Experimental Medicine. Available from: [Link]

  • Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets. PubMed. Available from: [Link]

  • Solid, orally administrable pharmaceutical composition. PubChem. Available from: [Link]

  • Design and biological evaluation of phenyl-substituted analogs of beta-phenylethylidenehydrazine. PubMed. Available from: [Link]

  • (PDF) Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets. ResearchGate. Available from: [Link]

  • Development of potent, selective cPLA2 inhibitors for targeting neuroinflammation in Alzheimer's disease and other neurodegenerative disorders. PMC. Available from: [Link]

  • 2-Oxoamide inhibitors of phospholipase A2 activity and cellular arachidonate release based on dipeptides and pseudodipeptides. PMC. Available from: [Link]

  • (PDF) Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. ResearchGate. Available from: [Link]

  • Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]. Google Patents.
  • Selective inhibition of cPLA2 shows promise against Alzheimer's-related brain inflammation. News-Medical.net. Available from: [Link]

  • 1995 by The American Society for Biochemistry and Molecular Biology, Inc.. eScholarship.org. Available from: [Link]

  • Synthesis, characterization, crystal structures, and the biological evaluation of 2-phenylthiazole derivatives as cholinesterase inhibitors. ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. PMC. Available from: [Link]

  • Process for the preparation of a solid, orally administrable pharmaceutical composition. Google Patents.
  • Compounds and methods of use. Google Patents.

Sources

Reproducibility of Experiments using 5-(3-Iodophenyl)-5-oxovaleric Acid (IPOVA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In the realm of medicinal chemistry and radiopharmaceutical synthesis, 5-(3-Iodophenyl)-5-oxovaleric acid (IPOVA) serves as a critical "meta-functionalized" scaffold. Unlike its para-substituted counterparts often used in lipid metabolism studies, the meta-substitution pattern of IPOVA offers unique steric and electronic properties essential for designing enzyme inhibitors (e.g., HDAC or quinazoline derivatives) and haptens for immunoassay development.

This guide addresses the core challenge of using IPOVA: Reproducibility. Due to the lability of the C–I bond and the compound's light sensitivity, experimental variation is common. We compare IPOVA against its Chloro- and Bromo-analogs to demonstrate why IPOVA is the superior choice for rapid cross-coupling, despite its handling requirements.

Comparative Analysis: IPOVA vs. Alternatives

When selecting an aryl-keto-acid precursor for Suzuki-Miyaura or Sonogashira couplings, researchers typically choose between the Chloro-, Bromo-, and Iodo-variants.

The Trade-off Matrix: Reactivity vs. Stability
FeatureIPOVA (Iodo-Analog) BPOVA (Bromo-Analog) CPOVA (Chloro-Analog)
CAS Registry Derivative SpecificN/A (Custom)75381-46-3
C-X Bond Energy ~57 kcal/mol (Weakest)~66 kcal/mol~81 kcal/mol (Strongest)
Pd-Catalysis Rate High (Room Temp possible)Medium (Requires Heat)Low (Special Ligands req.)
Photostability Low (Must protect from light)High Very High
Cost HighMediumLow
Primary Use Case Late-stage functionalization; Radiolabeling precursorsScale-up synthesis; Robust intermediatesEarly-stage building blocks; Cost-sensitive manufacturing

Scientist’s Insight:

"Choose IPOVA when your substrate contains sensitive functional groups (e.g., esters, nitriles) that cannot withstand the high temperatures (>80°C) required to activate Bromo- or Chloro-analogs. The high cost of IPOVA is offset by the yield preservation of complex partners."

Technical Deep Dive: Ensuring Reproducibility

To guarantee reproducible results with IPOVA, one must control three variables: Purity (Deiodination) , Solvent Quality , and Catalyst Loading .

Mechanism of Failure: Photolytic Deiodination

The primary cause of batch-to-batch variation is the invisible degradation of the C–I bond. Unlike the chloro-analog, IPOVA can undergo homolytic cleavage under ambient fluorescent light, generating radical species that initiate side reactions (oligomerization).

Visualization: The Stability-Reactivity Logic

The following diagram illustrates the decision pathway and the mechanistic risks associated with each halogen analog.

HalogenSelection Start Select Aryl-Keto-Acid Precursor Condition1 Substrate Sensitive to Heat? Start->Condition1 IPOVA IPOVA (Iodo) High Reactivity / Low Stability Outcome1 Use IPOVA (Protect from Light) IPOVA->Outcome1 BPOVA BPOVA (Bromo) Med Reactivity / Med Stability Outcome2 Use BPOVA (Standard Protocol) BPOVA->Outcome2 CPOVA CPOVA (Chloro) Low Reactivity / High Stability Outcome3 Use CPOVA (Requires Buchwald Ligands) CPOVA->Outcome3 Condition1->IPOVA Yes (>60°C degrades) Condition2 Requires Rapid Coupling? Condition1->Condition2 No Condition2->IPOVA Yes Condition2->BPOVA No

Caption: Decision logic for selecting IPOVA based on substrate sensitivity and reaction kinetics.

Validated Experimental Protocol

This protocol describes the Quality Control and Suzuki-Miyaura Coupling of IPOVA. This workflow is self-validating: if the QC step fails, the coupling will yield <40%.

Phase 1: Pre-Reaction Quality Control (Mandatory)

Before committing expensive catalysts, verify the integrity of IPOVA.

  • Visual Inspection: IPOVA should be an off-white to pale yellow solid. Dark brown/purple discoloration indicates free iodine release.

  • Solubility Test: Dissolve 10 mg in 1 mL DMSO. The solution must be clear. Turbidity suggests polymerization.

  • TLC Check:

    • Stationary Phase: Silica Gel 60 F254.[1]

    • Mobile Phase: Hexane:Ethyl Acetate (1:1) + 1% Acetic Acid.

    • Visualization: UV (254 nm).

    • Acceptance Criteria: Single spot at Rf ~0.45. Any spot at the baseline indicates acid degradation; any spot near solvent front indicates de-iodination (e.g., 5-phenyl-5-oxovaleric acid).

Phase 2: Room Temperature Cross-Coupling

Target: Synthesis of Biaryl-Keto-Acid Derivatives.

Reagents:

  • IPOVA (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd(dppf)Cl2 (3 mol%) — Chosen for stability against keto-chelation.

  • K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) degassed.

Step-by-Step Workflow:

  • Setup (Darkness): Wrap the reaction vessel in aluminum foil. Weigh IPOVA and the boronic acid into the flask.

  • Degassing: Add solvents and sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and oxidation of the iodide.

  • Catalyst Addition: Add Pd(dppf)Cl2 under a positive stream of Argon.

  • Reaction: Stir vigorously at 25°C (Room Temp) for 4–6 hours.

    • Note: Bromo-analogs would require heating to 80°C for 12 hours here.

  • Quench: Dilute with 1N HCl to pH 2. Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water if possible, or use flash chromatography.

Visualization: The Reproducible Workflow

Workflow QC QC Check (TLC/Color) Weigh Weigh Reagents (Foil Wrap) QC->Weigh Pass Degas Degas Solvent (Ar Sparge) Weigh->Degas Cat Add Pd Catalyst (Pd(dppf)Cl2) Degas->Cat React Stir 25°C 4-6 Hours Cat->React Workup Acidify & Extract React->Workup

Caption: Step-by-step workflow emphasizing light protection and degassing for IPOVA coupling.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<30%) Catalyst poisoning by free Iodine.Perform a wash of the starting material with Na2S2O3 (thiosulfate) before use to remove free iodine.
Homocoupling of Boronic Acid Incomplete degassing.Increase Argon sparging time; ensure system is sealed.
De-iodinated Byproduct Photolysis.Strictly exclude light; wrap columns and flasks in foil.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for 5-(2-Iodophenyl)-5-oxovaleronitrile in Pharmaceutical Development. (Note: Mechanistic analog for IPOVA synthesis and handling). Link[3]

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  • ChemicalBook. (2025). 5-(3-Chlorophenyl)-5-oxovaleric acid Properties and Suppliers. Link

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Inter-laboratory validation of 5-(3-Iodophenyl)-5-oxovaleric acid assays

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to the Inter-laboratory Validation of 5-(3-Iodophenyl)-5-oxovaleric Acid (IPOA) Assays: A Comparative Analysis

Introduction: The Imperative for Robust Analytical Method Validation

In the landscape of pharmaceutical development and manufacturing, the accuracy and reliability of analytical methods are paramount. The quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances underpins safety, efficacy, and quality control. This compound (IPOA), a key chemical entity, requires precise measurement in various matrices. This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of IPOA.

The core of this guide is the principle of inter-laboratory validation, a critical process for establishing the reproducibility and robustness of an analytical procedure across different laboratories. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. This process is not a singular event but a continuous lifecycle, beginning with method development and extending throughout its application[3]. By subjecting these methods to a rigorous, simulated inter-laboratory study, we can objectively assess their performance, identify potential sources of variability, and provide clear, data-driven recommendations for researchers and quality control professionals.

The principles and parameters discussed herein are grounded in the authoritative guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, which provides a comprehensive framework for the validation of analytical procedures[4][5][6].

Chemical Structure of IPOA

To understand the analytical challenges, we first consider the structure of the analyte.

Caption: Chemical structure of this compound (IPOA).

Designing the Inter-Laboratory Validation Study

A successful inter-laboratory study hinges on a meticulously planned protocol. The goal is to assess the method's reproducibility by having multiple independent laboratories analyze identical samples. This process helps to uncover the influence of variables such as different analysts, equipment, and laboratory environments.

Interlab_Validation_Workflow start Define Analytical Target Profile (ATP) & Validation Protocol prep Prepare & Distribute Homogenized IPOA Samples & Standards start->prep labs Three Independent Labs Execute the Protocol prep->labs hplc Method A: HPLC-UV Analysis labs->hplc lcms Method B: LC-MS/MS Analysis labs->lcms data Collect Raw Data from All Labs hplc->data lcms->data analysis Centralized Statistical Analysis (Accuracy, Precision, Linearity, etc.) data->analysis report Generate Final Validation Report & Compare Methods analysis->report end Conclusion: Method Fitness-for-Purpose Established report->end

Caption: Workflow for the inter-laboratory validation study.

For this guide, we simulate a study involving three independent laboratories (Lab A, Lab B, Lab C). Each laboratory receives a set of blinded samples, including a placebo matrix, calibration standards, and quality control (QC) samples at low, medium, and high concentrations.

Comparative Analytical Methodologies

We will compare two orthogonal analytical techniques. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.

Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

HPLC-UV is a workhorse in quality control laboratories due to its robustness and cost-effectiveness. The method separates IPOA from potential impurities based on its polarity, and quantification is achieved by measuring its absorbance of UV light.

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is selected for its hydrophobic properties, which provide excellent retention for moderately polar aromatic compounds like IPOA.

  • Mobile Phase: An acidic mobile phase (using phosphoric acid to adjust pH) is crucial. It ensures that the carboxylic acid moiety of IPOA is fully protonated, leading to a single, sharp chromatographic peak and reproducible retention times. Acetonitrile is chosen as the organic modifier for its low viscosity and UV cutoff.

  • Detection Wavelength: The wavelength is set at the absorbance maximum of IPOA (e.g., 235 nm, determined by a UV scan) to maximize sensitivity.

Detailed Experimental Protocol: HPLC-UV

  • Chromatographic System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 85% B

    • 10-12 min: 85% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 235 nm.

  • Sample Preparation: Accurately weigh and dissolve IPOA standard or sample in a 50:50 mixture of Acetonitrile:Water to achieve a target concentration within the calibration range.

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. It is the preferred method for bioanalysis or detecting trace-level impurities. The mass spectrometer selectively monitors specific parent-to-daughter ion transitions for IPOA, eliminating interference from matrix components.

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) is used as it is well-suited for polar molecules like IPOA. Negative ion mode is selected because the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, providing a strong and stable signal.

  • Mobile Phase Additive: Formic acid is used instead of phosphoric acid. Non-volatile buffers like phosphate are incompatible with mass spectrometry as they contaminate the ion source. Formic acid is volatile and aids in the ionization process.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is employed for quantification. A specific precursor ion (the deprotonated IPOA molecule) is selected and fragmented, and a specific product ion is monitored. This highly selective process drastically reduces background noise.

Detailed Experimental Protocol: LC-MS/MS

  • Chromatographic System: Agilent 1290 Infinity II UHPLC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent with an ESI source.

  • Column: Zorbax RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water[8].

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Parameters:

    • Ionization Mode: ESI Negative

    • Gas Temperature: 300°C

    • Gas Flow: 8 L/min

    • Nebulizer: 45 psi

    • Capillary Voltage: 3500 V

    • MRM Transitions (Hypothetical):

      • Quantifier: m/z 319.0 -> 127.0 (Iodide ion loss)

      • Qualifier: m/z 319.0 -> 201.0 (Phenyl ring fragment)

Inter-Laboratory Validation Data Summary

The following tables summarize the hypothetical performance data from the three participating laboratories. The acceptance criteria are based on standard industry practices and ICH guidelines.

Table 1: Linearity and Sensitivity

Acceptance Criterion: Coefficient of determination (R²) ≥ 0.995

ParameterMethodLab ALab BLab CInter-Lab Mean
Linear Range (µg/mL) HPLC-UV0.5 - 1000.5 - 1000.5 - 1000.5 - 100
LC-MS/MS0.001 - 50.001 - 50.001 - 50.001 - 5
HPLC-UV0.99920.99890.99950.9992
LC-MS/MS0.99980.99960.99970.9997
LOD (µg/mL) HPLC-UV0.150.180.160.16
LC-MS/MS0.00030.00040.00030.0003
LOQ (µg/mL) HPLC-UV0.500.550.520.52
LC-MS/MS0.0010.0010.0010.001
Table 2: Accuracy (Recovery)

Acceptance Criterion: Mean recovery within 85-115% for LQC and 90-110% for MQC/HQC

QC LevelMethodLab A (% Rec)Lab B (% Rec)Lab C (% Rec)Inter-Lab Mean (% Rec)
LQC (1.5 µg/mL)HPLC-UV98.7%103.1%99.5%100.4%
LQC (0.003 µg/mL)LC-MS/MS101.2%97.8%103.5%100.8%
MQC (50 µg/mL)HPLC-UV101.5%99.2%100.8%100.5%
MQC (0.5 µg/mL)LC-MS/MS98.9%100.1%99.6%99.5%
HQC (80 µg/mL)HPLC-UV99.6%100.5%99.9%100.0%
HQC (4 µg/mL)LC-MS/MS100.3%99.4%100.8%100.2%
Table 3: Precision (Repeatability and Intermediate Precision)

Acceptance Criterion: Relative Standard Deviation (%RSD) ≤ 15% for LQC and ≤ 10% for MQC/HQC

Precision TypeQC LevelMethodLab A (%RSD)Lab B (%RSD)Lab C (%RSD)Inter-Lab %RSD
Repeatability LQCHPLC-UV4.5%5.1%4.8%-
(Intra-assay)LQCLC-MS/MS6.2%7.5%6.8%-
MQCHPLC-UV2.1%2.5%2.3%-
MQCLC-MS/MS3.1%3.9%3.5%-
Intermediate LQCHPLC-UV5.8%6.5%6.1%7.2%
(Inter-assay)LQCLC-MS/MS8.1%9.2%8.5%9.8%
MQCHPLC-UV3.2%3.8%3.5%4.1%
MQCLC-MS/MS4.5%5.1%4.8%5.5%

Discussion and Method Comparison

The results of the simulated inter-laboratory study demonstrate that both the HPLC-UV and LC-MS/MS methods are suitable for their intended purposes, meeting all predefined acceptance criteria for linearity, accuracy, and precision[9][10].

  • Performance: The HPLC-UV method is robust, reliable, and perfectly adequate for routine quality control where IPOA concentrations are expected to be in the µg/mL range. Its precision and accuracy are excellent, and its operational simplicity makes it ideal for widespread deployment.

  • Sensitivity & Selectivity: The LC-MS/MS method is vastly superior in terms of sensitivity, with a limit of quantification approximately 500 times lower than the HPLC-UV method. This makes it the only viable option for applications requiring trace-level analysis, such as pharmacokinetic studies in biological matrices or the detection of low-level degradation products[11][12]. The high selectivity of MS detection minimizes the risk of interference from co-eluting compounds, a significant advantage when dealing with complex sample matrices[13].

  • Inter-Laboratory Variability: The inter-laboratory %RSD values are slightly higher than the intra-laboratory precision, which is expected. However, all values remain well within the acceptable limits, confirming the reproducibility and ruggedness of both methods. This indicates that the methods are well-written and can be successfully transferred between laboratories.

Conclusion and Recommendations

The inter-laboratory validation exercise confirms the reliability of both HPLC-UV and LC-MS/MS for the quantification of this compound. The choice between the two methods should be guided by the specific "Analytical Target Profile" (ATP)—the predefined purpose of the method[3].

  • For routine quality control, release testing, and stability studies of the drug substance or formulated product, the HPLC-UV method is recommended. It provides the necessary performance with lower operational cost and complexity.

  • For bioanalytical studies (pharmacokinetics), impurity profiling, and any application requiring trace-level quantification , the LC-MS/MS method is the required choice due to its superior sensitivity and selectivity.

Ultimately, this guide demonstrates that a well-designed analytical method, validated according to international guidelines, can be successfully transferred and reproduced across multiple laboratories, ensuring consistent and reliable data throughout the drug development lifecycle.

References

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A Researcher's Guide to Specificity Assessment: A Comparative Framework for the Novel Chemical Probe 5-(3-Iodophenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of biological research and drug development, the precision of our tools dictates the reliability of our discoveries. Chemical probes, small molecules designed to modulate specific protein targets, are indispensable for dissecting complex cellular pathways and validating novel therapeutic hypotheses.[1] However, the utility of a chemical probe is entirely dependent on its specificity. A probe that interacts with unintended off-targets can lead to misleading data, confounding biological interpretations and derailing research programs.[2]

This guide provides a comprehensive framework for assessing the specificity of a novel chemical probe, using the uncharacterized molecule 5-(3-Iodophenyl)-5-oxovaleric acid (I-POV) as a case study. We will navigate the essential question: "How can we be confident that the observed biological effects of I-POV are due to its interaction with a specific target and not a constellation of off-target activities?"

This document is structured not as a rigid protocol, but as a logical progression of experiments and decision-making processes. We will explore the causality behind each experimental choice, offering insights into building a self-validating system to rigorously characterize any new chemical entity for biological research.

The Foundational Principles of a High-Quality Chemical Probe

Before embarking on experimental validation, it is crucial to understand the defining characteristics of a reliable chemical probe. An ideal probe should exhibit:

  • Potency: High affinity for its intended target, typically with an in vitro IC50 or Kd value in the nanomolar range.[3]

  • Selectivity: Minimal interaction with other proteins, especially those within the same family. A common benchmark is a 30-fold or greater selectivity for the primary target over related proteins.[3]

  • Cellular Activity: The ability to penetrate cell membranes and engage the target in a cellular context at a concentration consistent with its in vitro potency.[3]

  • A Characterized Mechanism of Action: A clear understanding of how the probe interacts with its target (e.g., competitive inhibitor, allosteric modulator).[1]

  • Availability of a Negative Control: A structurally similar analog that is inactive against the intended target. This is critical for distinguishing on-target from off-target or non-specific cellular effects.[1]

Our investigation into I-POV will be guided by the goal of determining where it stands in relation to these core principles.

Initial Characterization and Target Hypothesis Generation

As I-POV is a novel compound, our first step is to generate a hypothesis about its potential target class. This can be informed by structural similarity to known inhibitors or through initial broad screening. For the purpose of this guide, let's hypothesize that I-POV is designed to target a specific kinase, "Kinase X."

To begin our assessment, we would first compare I-POV to a well-characterized, "gold-standard" inhibitor of Kinase X, which we'll call "Probe-GS," and a known promiscuous kinase inhibitor, such as Staurosporine.

Table 1: Initial (Hypothetical) In Vitro Profile of I-POV and Comparative Compounds

CompoundTargetIn Vitro IC50 (Kinase X)Selectivity (vs. Panel of 300 Kinases)Notes
I-POV Kinase X (Hypothesized)50 nM15-fold vs. Kinase Y; >100-fold vs. othersShows initial promise but selectivity is borderline.
Probe-GS Kinase X10 nM>100-fold vs. all other kinases testedHigh potency and excellent selectivity.
Staurosporine Multiple Kinases5 nM<10-fold vs. >50 kinases in panelHighly potent but notoriously non-selective.

This initial in vitro data suggests that I-POV has activity against our target of interest, but its selectivity may be a concern, warranting a deeper investigation.

Experimental Workflows for In-Depth Specificity Assessment

A multi-pronged approach is essential to build a convincing case for the specificity of a new probe. We will outline three key experimental workflows.

The first and most critical question is: does I-POV engage Kinase X inside a living cell? CETSA is a powerful technique to confirm target engagement by measuring the thermal stabilization of a protein upon ligand binding.[4][5]

Causality Behind the Choice: An in vitro biochemical assay only tells us that a compound can bind to a purified protein. It doesn't confirm that the compound can penetrate the cell membrane, avoid efflux pumps, and find its target in the crowded cellular environment. CETSA provides direct evidence of this crucial interaction in a more physiologically relevant context.[6]

Experimental Protocol:

  • Cell Culture: Culture cells that endogenously express Kinase X to a suitable confluence.

  • Compound Treatment: Treat cells with I-POV (e.g., at 1 µM and 10 µM), Probe-GS (1 µM), and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble Kinase X at each temperature point using Western blotting or another specific protein detection method like ELISA.

  • Data Analysis: Plot the percentage of soluble Kinase X as a function of temperature. A shift of the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Visualization of CETSA Workflow:

CETSA_Workflow cluster_cell_culture Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis start Culture Cells Expressing Target treat Treat with I-POV, Controls, Vehicle start->treat heat Heat Aliquots across Temperature Gradient treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Pellet Aggregates lyse->centrifuge quantify Quantify Soluble Target (e.g., Western Blot) centrifuge->quantify plot Plot Melting Curves quantify->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

While CETSA can confirm on-target engagement, it doesn't systematically identify off-targets. For this, we turn to chemical proteomics, an unbiased mass spectrometry-based approach to identify the full spectrum of proteins that interact with a probe in a cellular lysate.[7]

Causality Behind the Choice: Relying solely on a candidate-based approach (like testing against a panel of kinases) can miss unexpected off-targets in other protein families. Chemical proteomics provides a global, unbiased view of the probe's "interactome," offering the highest level of rigor in specificity assessment.[8]

Experimental Protocol:

  • Probe Synthesis: Synthesize an affinity-tagged version of I-POV. This typically involves adding a small functional group (like an alkyne) at a position that doesn't disrupt binding to the primary target. This alkyne tag allows for the subsequent attachment of a biotin handle via "click chemistry."[9]

  • Cell Lysate Treatment: Incubate a native cell lysate with the alkyne-tagged I-POV. A competitive experiment should be run in parallel, where the lysate is pre-incubated with an excess of the untagged "parent" I-POV before adding the tagged version.

  • Click Chemistry: Add a biotin-azide reagent to the lysates. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction will covalently link biotin to the alkyne-tagged probe, and thus to any proteins it is bound to.

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotin-tagged protein-probe complexes.

  • On-Bead Digestion and Mass Spectrometry: Wash the beads extensively to remove non-specific binders. Then, digest the captured proteins into peptides using trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified in the tagged-probe sample with those from the competition sample. True interactors should be significantly less abundant in the competition sample.

Visualization of Chemical Proteomics Workflow:

ChemProteomics_Workflow cluster_prep Probe & Lysate Prep cluster_binding Binding & Competition cluster_capture Capture & Analysis lysate Prepare Cell Lysate treat_probe Incubate Lysate with Tagged Probe lysate->treat_probe treat_compete Pre-incubate with excess I-POV, then add Tagged Probe lysate->treat_compete probe Synthesize Alkyne-tagged I-POV probe->treat_probe probe->treat_compete click Click-Chemistry with Biotin-Azide treat_probe->click treat_compete->click pulldown Streptavidin Pulldown click->pulldown ms LC-MS/MS Analysis pulldown->ms identify Identify Enriched Proteins ms->identify

Caption: Workflow for Chemical Proteomics-based off-target profiling.

Ultimately, a probe is used to link a molecular target to a cellular phenotype. To confidently make this link, it is essential to demonstrate that the observed phenotype is a direct result of on-target activity.

Causality Behind the Choice: A cellular phenotype, such as apoptosis or changes in gene expression, can be caused by many factors, including off-target effects or compound toxicity. Using a negative control and an orthogonal probe helps to triangulate the evidence and attribute the phenotype to the specific inhibition of the intended target.[2]

Experimental Protocol:

  • Develop a Negative Control: Synthesize a close structural analog of I-POV that lacks a key binding feature and is confirmed to be inactive against Kinase X in vitro. Let's call this "I-POV-Neg."

  • Select an Orthogonal Probe: Choose a well-validated inhibitor of Kinase X that has a completely different chemical scaffold from I-POV (e.g., Probe-GS).

  • Phenotypic Assay: Perform a dose-response experiment for a phenotype known or hypothesized to be regulated by Kinase X (e.g., cell proliferation).

  • Treatment Groups:

    • Vehicle Control

    • I-POV (dose range)

    • I-POV-Neg (at the highest concentration used for I-POV)

    • Probe-GS (dose range)

  • Data Analysis: A specific on-target effect is validated if:

    • I-POV produces a dose-dependent change in the phenotype.

    • The orthogonal Probe-GS produces the same phenotype.

    • The inactive analog, I-POV-Neg, has no effect on the phenotype at the same concentrations.

Table 2: Hypothetical Data from a Cell Proliferation Assay

CompoundTargetEC50 (Proliferation)Max Inhibition
I-POV Kinase X (Hypothesized)200 nM95%
Probe-GS Kinase X80 nM92%
I-POV-Neg Inactive> 10,000 nM< 5%
Staurosporine Multiple Kinases15 nM100% (likely due to toxicity)
Synthesizing the Evidence: A Final Assessment of I-POV
  • CETSA would confirm that I-POV engages Kinase X in cells.

  • Chemical Proteomics would provide an unbiased list of potential off-targets. If Kinase Y (identified in the initial in vitro screen) is also identified here, it would confirm this off-target liability.

  • Phenotypic Assays with Controls would demonstrate whether the cellular effect of I-POV is consistent with on-target inhibition.

Based on our hypothetical data, we might conclude that I-POV is a useful probe for studying Kinase X, but researchers must be aware of its potential off-target activity on Kinase Y. Experiments should be designed to account for this, for instance, by using cell lines that do not express Kinase Y or by cross-validating findings with the more specific Probe-GS.

This rigorous, multi-faceted approach to specificity assessment is not merely an academic exercise; it is the bedrock of reproducible and impactful science. By understanding and applying these principles, researchers can wield chemical probes with confidence and clarity, accelerating the journey from biological hypothesis to validated discovery.

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Safety Operating Guide

5-(3-Iodophenyl)-5-oxovaleric Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Effective disposal of 5-(3-Iodophenyl)-5-oxovaleric acid requires strict adherence to Halogenated Organic Waste protocols.[1][2] Unlike standard organic acids, the presence of the iodine substituent on the phenyl ring dictates that this compound must never be commingled with non-halogenated solvents or general aqueous waste.[2]

Improper disposal into non-halogenated streams risks the release of corrosive hydrogen iodide (HI) gas during incineration, potentially damaging facility scrubbers and violating EPA emissions standards. This guide defines the segregation, packaging, and labeling workflows required to maintain compliance and safety.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of the waste drives the disposal strategy.[1][2]

PropertyDescriptionOperational Implication
Chemical Structure Aryl ketone with carboxylic acid tail & meta-iodineHalogenated Waste : Requires specialized incineration.[1][2]
Physical State Solid (typically off-white/pale powder)Solid Waste Stream : Do not dissolve in solvent solely for disposal unless required by facility SOP.[1][2]
Acidity Weak organic acid (Carboxylic group)Compatibility : Incompatible with strong bases and oxidizers.[1][2]
Primary Hazards Irritant (Skin/Eye/Respiratory), Aquatic ToxicityPPE : Double nitrile gloves and N95/P100 respiratory protection recommended during dust handling.[2]
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Critical Note on Causality: The iodine atom is a "heavy atom" halogen.[1] When incinerated in standard non-halogenated kilns, it does not burn clean; it forms acid gases.[1] Therefore, the cost of disposal is higher, and the regulatory burden is stricter than for its non-iodinated analogs.

Waste Segregation Protocol

Trustworthiness Check: The most common compliance failure in research labs is "over-classifying" or "under-classifying" waste.[1] Follow this logic to ensure this specific compound ends up in the correct stream.

The Segregation Directive[2]
  • Do NOT mix with Non-Halogenated Solvents (e.g., Acetone, Methanol).[1]

  • Do NOT flush down the drain (Strictly prohibited for iodinated organics).[1][3]

  • Do NOT mix with Oxidizing Acids (e.g., Nitric Acid) to prevent iodine gas (

    
    ) evolution.[1]
    
Decision Logic Diagram

The following decision tree illustrates the required classification path for this compound.

DisposalLogic Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid (Dissolved in Solvent) StateCheck->LiquidPath BinSolid DISPOSAL BIN A: Solid Hazardous Waste (Halogenated/Toxic) SolidPath->BinSolid Preferred Method SolventCheck Is the solvent Halogenated? LiquidPath->SolventCheck BinLiquidHalo DISPOSAL BIN B: Halogenated Solvent Waste SolventCheck->BinLiquidHalo Yes (e.g., DCM) BinLiquidNonHalo STOP: Segregation Violation Do not mix Iodinated compound with Non-Halo Solvents SolventCheck->BinLiquidNonHalo No (e.g., Methanol) BinLiquidNonHalo->BinLiquidHalo Re-classify entire container as Halogenated

Figure 1: Decision logic for segregating iodinated organic waste. Note that adding an iodinated solid to a non-halogenated solvent converts the entire container to "Halogenated Waste," significantly increasing disposal costs.[2]

Step-by-Step Disposal Workflow

This protocol ensures a self-validating system where errors are minimized through physical constraints (container choice) and visual cues (labeling).[1]

Phase 1: Preparation & Protection[1]
  • PPE: Standard lab coat, safety glasses, and Nitrile gloves (minimum 0.11mm thickness) . If handling >50g of dry powder, use a powder hood or N95 respirator to prevent inhalation of irritant dust.

  • Vessel Selection: Use a Wide-Mouth HDPE (High-Density Polyethylene) jar for solids.[1] Glass is acceptable but poses a breakage risk.[1] Avoid metal containers as acidic iodides can corrode metal over time.[1]

Phase 2: Collection & Quenching[1]
  • Note: this compound is generally stable.[1][2] However, if it was used in a reaction with reactive reagents (e.g., thionyl chloride), ensure the reaction mixture is fully quenched before bottling.

  • Solid Waste: Transfer directly to the HDPE jar. Do not create a solution just for disposal.

  • Rinsate: Rinse the original flask with a minimal amount of compatible solvent (e.g., Dichloromethane or Acetone). Crucial: If you use Acetone (non-halogenated), you must still pour this rinsate into the Halogenated Waste carboy because it now contains the iodinated compound.

Phase 3: Labeling & Storage[1]
  • Labeling: Affix a hazardous waste tag immediately.[1][4]

    • Chemical Name: Write fully: "this compound".

    • Constituents: If in solution, list the solvent % and the solute %.

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

    • Warning: Add a specific note: "CONTAINS IODINE - DO NOT BULK WITH NON-HALOGENATED."

  • Storage: Store in the Satellite Accumulation Area (SAA) in secondary containment. Keep away from heat sources and direct sunlight (iodine compounds can be photosensitive).[1]

Emergency Contingencies

Spill Management

In the event of a benchtop spill of the solid powder:

  • Isolate: Alert nearby personnel.

  • Protect: Don PPE.

  • Contain: Cover the powder with a damp paper towel to prevent dust generation.[1]

  • Clean: Scoop up the material using a plastic spatula.[1][2]

  • Decontaminate: Wipe the surface with a mild detergent and water.[1]

  • Dispose: Place all cleanup materials (towels, gloves) into the Solid Hazardous Waste bag/bin.

Accidental Exposure[1][2]
  • Skin Contact: Wash with soap and water for 15 minutes.[1] Iodinated compounds can stain and irritate; monitor for dermatitis.[1]

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes.[1] Seek medical attention if irritation persists.

Regulatory & Compliance Context

This workflow is designed to comply with:

  • EPA RCRA Regulations (40 CFR 261): While not a specific "P" or "U" listed waste, it is regulated under "Characteristic" mandates if it exhibits toxicity, and generally falls under the umbrella of "Halogenated Organic Waste" for treatment standards [1].

  • OSHA Hazard Communication (29 CFR 1910.1200): Proper labeling and SDS availability are mandatory [2].[1]

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[1] Retrieved from [Link][1][2]

  • National Institutes of Health (NIH). Waste Disposal Guide - Chemical Segregation.[1] Retrieved from [Link][1][2][4]

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。